tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
tert-butyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZQRJSADXRRKN-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20666925 | |
| Record name | tert-Butyl [(1R,2R)-2-hydroxycyclopentyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20666925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
454170-16-2, 155837-14-2 | |
| Record name | tert-Butyl [(1R,2R)-2-hydroxycyclopentyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20666925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2R)-trans-N-Boc-2-Aminocyclopentanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-tert-butyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate, a chiral building block of significant interest in medicinal chemistry and drug development. Due to its specific stereochemistry, this compound serves as a valuable scaffold for the synthesis of complex molecules with defined three-dimensional structures, which is crucial for their biological activity.
Chemical Identity and Properties
A specific CAS number for the (1R,2R) stereoisomer of tert-butyl (2-hydroxycyclopentyl)carbamate has not been definitively identified in publicly accessible databases. The CAS number 945652-35-7 is assigned to the non-stereospecific tert-butyl (2-hydroxycyclopentyl)carbamate. For the purpose of this guide, data for the non-specific compound and its other stereoisomers are presented. Researchers should verify the stereochemistry of their materials through appropriate analytical techniques.
The carbamate group in this molecule often serves as a protecting group for the amine functionality, which is a common strategy in multi-step organic synthesis. The tert-butoxycarbonyl (Boc) group is widely used due to its stability under various conditions and its ease of removal under acidic conditions.
Table 1: Physicochemical Properties of tert-Butyl (2-hydroxycyclopentyl)carbamate and its Stereoisomers
| Property | Value (for non-stereospecific or other isomers) | Reference |
| CAS Number | 945652-35-7 (non-stereospecific) | [1] |
| 913631-66-0 ((1S, 2R)-isomer) | [2] | |
| 154737-89-0 ((1S, 3S)-isomer) | [3] | |
| Molecular Formula | C₁₀H₁₉NO₃ | [4] |
| Molecular Weight | 201.26 g/mol | [4] |
| Appearance | White to off-white solid | |
| Storage Temperature | 2-8°C | |
| Solubility | Soluble in methanol, ethanol, and other organic solvents. |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the protection of the amino group of (1R,2R)-2-aminocyclopentanol with a tert-butoxycarbonyl (Boc) group. A general and widely adopted method for the Boc-protection of amines is the reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.
Experimental Protocol: General Synthesis of tert-Butyl (hydroxycyclopentyl)carbamate
This protocol describes a general procedure for the N-Boc protection of an aminocyclopentanol. The specific starting material, (1R,2R)-2-aminocyclopentanol, would be required to obtain the desired (1R,2R) product.
Materials:
-
(1R,2R)-2-aminocyclopentanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)
-
Solvent: Dioxane/water mixture (1:1), Tetrahydrofuran (THF), or Dichloromethane (DCM)
-
Deionized water
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve the aminocyclopentanol starting material in the chosen solvent system (e.g., a 1:1 mixture of dioxane and water).
-
Add a base, such as sodium bicarbonate or triethylamine (1.5-2.0 equivalents), to the solution.
-
To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.2 equivalents) portion-wise at room temperature.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, remove the organic solvent under reduced pressure.
-
If an aqueous solvent system was used, extract the aqueous residue with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure this compound.
Diagram 1: General Synthesis Workflow
Caption: General workflow for the synthesis of the target compound.
Applications in Research and Drug Development
This compound and its related stereoisomers are valuable chiral building blocks in the synthesis of pharmaceutical compounds. The carbamate moiety is a key structural feature in many approved drugs and prodrugs.[5] The defined stereochemistry of the amino and hydroxyl groups on the cyclopentane ring allows for the construction of molecules with specific spatial arrangements, which is often a critical determinant of their interaction with biological targets.
While specific signaling pathways involving this particular building block are not extensively documented, it can be incorporated into larger molecules designed to interact with a variety of biological targets. The carbamate group itself can participate in hydrogen bonding interactions with protein receptors.
Diagram 2: Role as a Chiral Building Block
Caption: Logical flow of using the compound in drug synthesis.
Safety and Handling
For the non-stereospecific tert-butyl (2-hydroxycyclopentyl)carbamate, the following safety information is available. It is recommended to handle the (1R,2R)-isomer with similar precautions.
Table 2: GHS Hazard Information for tert-Butyl (2-hydroxycyclopentyl)carbamate
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical. Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
This guide provides a summary of the available technical information for this compound and its related compounds. The lack of a specific CAS number for the (1R,2R)-isomer highlights the need for careful characterization of this material when used in research and development.
References
- 1. 945652-35-7|tert-Butyl (2-hydroxycyclopentyl)carbamate|BLD Pharm [bldpharm.com]
- 2. calpaclab.com [calpaclab.com]
- 3. tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate | C10H19NO3 | CID 21637082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate chemical properties
Abstract
This document provides a comprehensive technical overview of the chemical properties, synthesis, and potential applications of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate. This chiral building block is of significant interest in medicinal chemistry, particularly as a precursor for the synthesis of carbocyclic nucleoside analogues with potential antiviral activities. This guide consolidates key data, presents detailed experimental protocols for its synthesis and modification, and outlines its role as a strategic intermediate in the development of novel therapeutic agents.
Core Chemical Properties
This compound, a white solid at room temperature, is a key chiral intermediate. Its structure features a trans-configured aminocyclopentanol backbone, with the amine functionality protected by a tert-butoxycarbonyl (Boc) group. This protecting group strategy is crucial for its application in multi-step organic syntheses.
Quantitative Data Summary
The fundamental physicochemical properties of this compound (CAS No: 454170-16-2) are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 454170-16-2 | [1][2][3] |
| Molecular Formula | C₁₀H₁₉NO₃ | [1][2] |
| Molecular Weight | 201.26 g/mol | [1][2] |
| Melting Point | 87.0 °C | [1][2][3] |
| Boiling Point | 320.8 ± 31.0 °C (Predicted) | [1][3] |
| Density | 1.08 ± 0.1 g/cm³ (Predicted) | [1] |
| Appearance | White Solid | N/A |
| Solubility | Soluble in DMSO and Ethanol | [4] |
Spectroscopic Data
Synthesis and Experimental Protocols
The primary route to synthesize this compound is through the N-protection of its corresponding amine precursor, (1R,2R)-2-aminocyclopentanol. The use of di-tert-butyl dicarbonate (Boc₂O) is the most common and efficient method for this transformation.
Logical Synthesis Pathway
The diagram below illustrates the direct conversion of the starting material to the final product via Boc-protection.
Caption: Boc-protection of the primary amine.
Protocol for Boc Protection of (1R,2R)-2-Aminocyclopentanol
This protocol is a generalized procedure based on standard methods for the N-tert-butoxycarbonylation of primary amines.[4][5][6]
-
Materials:
-
(1R,2R)-2-Aminocyclopentanol
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)
-
Sodium bicarbonate (NaHCO₃) (2.0 equivalents)
-
Solvent: 2:1 mixture of 1,4-Dioxane and Water
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel
-
-
Procedure:
-
Dissolve (1R,2R)-2-aminocyclopentanol (1.0 equivalent) in the 2:1 dioxane/water solvent mixture in a round-bottom flask.
-
Add sodium bicarbonate to the solution and stir until dissolved.
-
Cool the mixture in an ice-water bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) to the cooled, stirring solution. The Boc₂O can be added in one portion or portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Once complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Extract the aqueous residue with ethyl acetate (3x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
-
Protocol for Boc Group Deprotection
To utilize the amine functionality in subsequent synthetic steps, the Boc group must be removed. This is typically achieved under acidic conditions.[3]
-
Materials:
-
This compound
-
4M Hydrogen Chloride (HCl) in 1,4-Dioxane
-
Acetonitrile (for precipitation)
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Dissolve the Boc-protected compound in a minimal amount of 1,4-dioxane.
-
To the stirred solution, add an excess of 4M HCl in 1,4-dioxane (e.g., 5 volumes relative to the substrate).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, add acetonitrile to the reaction mixture to precipitate the hydrochloride salt of (1R,2R)-2-aminocyclopentanol.
-
Collect the solid product by vacuum filtration and wash with cold acetonitrile.
-
Dry the solid under vacuum to obtain the deprotected amine salt.
-
Applications in Drug Development
While this compound is not an active pharmaceutical ingredient itself, it serves as a valuable chiral building block for the synthesis of more complex molecules. Its stereochemistry makes it an ideal starting point for creating carbocyclic nucleoside analogues.
Carbocyclic nucleosides are a class of compounds where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclohexane ring. This modification can impart several desirable properties, such as increased metabolic stability against enzymatic degradation, which is a common challenge in nucleoside-based drug development.[1][7]
Role as a Precursor to Antiviral Agents
Research has demonstrated that nucleoside analogues derived from cyclopentane scaffolds can exhibit significant antiviral activity against a range of viruses, including Varicella-Zoster Virus (VZV).[1] The synthesis of these analogues often requires a chiral aminocyclopentanol core, which can be derived from this compound after deprotection.
Experimental Workflow for Drug Intermediate Synthesis
The following diagram outlines a generalized workflow from the chiral building block to a potential drug candidate intermediate.
Caption: From building block to potential API.
Safety and Handling
This compound should be handled in accordance with good laboratory practices.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage temperature is room temperature.
-
Stability: The compound is stable under recommended storage conditions.
Conclusion
This compound is a well-defined chiral intermediate with established physical properties. Its primary value lies in its utility as a precursor for synthesizing enantiomerically pure carbocyclic nucleosides, a class of molecules with proven potential in antiviral drug discovery. The straightforward protocols for its synthesis via Boc protection and subsequent deprotection make it an accessible and strategic component for research and development in medicinal chemistry.
References
- 1. Synthesis and antiviral evaluation of cyclopentyl nucleoside phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate molecular weight
An In-depth Technical Guide on the Molecular Weight of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate
For researchers, scientists, and drug development professionals, a precise understanding of the physicochemical properties of a compound is fundamental. This guide provides a detailed breakdown of the molecular weight of this compound, a key parameter in experimental design and analysis.
Molecular Composition and Weight
The molecular formula for this compound is C₁₀H₁₉NO₃.[1][2][3] The molecular weight is derived from the sum of the atomic weights of its constituent atoms.
The calculation of the molecular weight is based on the atomic masses of its constituent elements. The atomic mass of carbon is approximately 12.01 g/mol , hydrogen is about 1.008 g/mol , nitrogen is roughly 14.007 g/mol , and oxygen is approximately 15.999 g/mol .[4][5][6][7][8][9][10][11][12][13]
The precise molecular weight is essential for a variety of laboratory procedures, including solution preparation, stoichiometric calculations for chemical reactions, and analytical techniques such as mass spectrometry.
Quantitative Data Summary
For clarity and ease of comparison, the atomic and molecular weight data are summarized in the table below.
| Element | Symbol | Count | Atomic Weight (amu) | Total Weight (amu) |
| Carbon | C | 10 | 12.011 | 120.11 |
| Hydrogen | H | 19 | 1.008 | 19.152 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 3 | 15.999 | 47.997 |
| Total | 201.266 |
The calculated molecular weight of this compound is 201.27 g/mol .[3]
Experimental Protocols
Accurate determination and use of molecular weight are critical in various experimental contexts. Below are generalized methodologies where this information is pivotal.
Protocol 1: Preparation of a Standard Solution
-
Objective: To prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO)
-
Analytical balance
-
Volumetric flask (e.g., 10 mL)
-
Spatula and weighing paper
-
Pipettes
-
-
Procedure:
-
Calculate the mass of the compound required using the formula: Mass (g) = Desired Concentration (mol/L) * Volume (L) * Molecular Weight ( g/mol ) Mass (mg) = 10 mmol/L * 0.01 L * 201.27 g/mol = 20.127 mg
-
Accurately weigh approximately 20.13 mg of this compound using an analytical balance.
-
Transfer the weighed compound into a 10 mL volumetric flask.
-
Add a small amount of DMSO to dissolve the solid.
-
Once dissolved, add DMSO to the flask until the solution reaches the 10 mL calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Protocol 2: Stoichiometric Calculation for a Coupling Reaction
-
Objective: To determine the required mass of a reactant for a reaction with this compound in a 1:1.2 molar ratio.
-
Procedure:
-
Determine the moles of this compound to be used (e.g., 0.5 mmol).
-
Calculate the required moles of the coupling partner: Moles of Partner = 0.5 mmol * 1.2 = 0.6 mmol
-
Calculate the required mass of the coupling partner using its molecular weight.
-
Visualization of Molecular Composition
The following diagram illustrates the elemental composition of this compound.
References
- 1. 945652-35-7|tert-Butyl (2-hydroxycyclopentyl)carbamate|BLD Pharm [bldpharm.com]
- 2. scbt.com [scbt.com]
- 3. calpaclab.com [calpaclab.com]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. princeton.edu [princeton.edu]
- 9. Hydrogen - Wikipedia [en.wikipedia.org]
- 10. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 11. byjus.com [byjus.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
Spectroscopic and Synthetic Overview of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic approaches for tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate. Due to the limited availability of specific experimental data in peer-reviewed literature for this exact stereoisomer, this document outlines the expected spectroscopic characteristics based on analogous compounds and general principles of spectroscopic interpretation. It also presents a generalized experimental protocol for the synthesis and characterization of this class of compounds.
Spectroscopic Data
¹H NMR Spectroscopy
The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is expected to show distinct signals corresponding to the protons of the tert-butyl group, the cyclopentyl ring, and the hydroxyl and amine protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| C(CH₃)₃ | ~1.45 | Singlet (s) | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. |
| Cyclopentyl-H | 1.20 - 2.10 | Multiplets (m) | The methylene protons of the cyclopentyl ring will appear as a series of complex multiplets. |
| CH-OH | ~3.80 - 4.20 | Multiplet (m) | The proton attached to the carbon bearing the hydroxyl group is expected to be deshielded. |
| CH-NHBoc | ~3.60 - 4.00 | Multiplet (m) | The proton on the carbon attached to the carbamate group will also be in the downfield region. |
| NH | ~4.50 - 5.50 | Broad Singlet (br s) | The carbamate proton signal is often broad and its chemical shift can be concentration-dependent. |
| OH | Variable | Broad Singlet (br s) | The hydroxyl proton signal is typically broad and its chemical shift is highly dependent on solvent, concentration, and temperature. |
¹³C NMR Spectroscopy
The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum will provide information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C (CH₃)₃ | ~28.5 |
| C (CH₃)₃ | ~80.0 |
| Cyclopentyl-CH₂ | 20.0 - 40.0 |
| C H-OH | ~70.0 - 75.0 |
| C H-NHBoc | ~55.0 - 60.0 |
| C=O | ~156.0 |
Infrared (IR) Spectroscopy
The Infrared (IR) spectrum is useful for identifying the key functional groups present in the molecule.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| O-H (Alcohol) | Stretching | 3200 - 3600 (broad) |
| N-H (Carbamate) | Stretching | 3200 - 3400 |
| C-H (Alkyl) | Stretching | 2850 - 3000 |
| C=O (Carbamate) | Stretching | 1680 - 1720 |
| C-N | Stretching | 1250 - 1350 |
| C-O | Stretching | 1000 - 1200 |
Mass Spectrometry
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₀H₁₉NO₃), the expected molecular weight is approximately 201.26 g/mol .
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Fragment |
| 201 | [M]⁺ (Molecular Ion) |
| 145 | [M - C₄H₈]⁺ or [M - 56]⁺ (Loss of isobutylene) |
| 102 | [M - Boc]⁺ (Loss of the tert-butoxycarbonyl group) |
| 57 | [C(CH₃)₃]⁺ (tert-butyl cation) |
Experimental Protocols
General Synthesis of this compound
Materials:
-
(1R,2R)-2-aminocyclopentanol hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (CH₂Cl₂) or other appropriate solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolution: Dissolve (1R,2R)-2-aminocyclopentanol hydrochloride in a suitable solvent such as dichloromethane.
-
Basification: Add a slight excess of a base, such as triethylamine, to neutralize the hydrochloride and deprotonate the amino group.
-
Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate (typically 1.0 to 1.2 equivalents) either neat or as a solution in the same solvent.
-
Reaction: Allow the reaction to stir at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
General Protocol for Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the spectra to determine chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS), coupling constants (J) in Hertz (Hz), and integration values.
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the purified compound using an FTIR spectrometer.
-
For a solid sample, this can be done using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over a typical range of 4000-400 cm⁻¹ and identify the characteristic absorption bands.
Mass Spectrometry:
-
Analyze the purified compound using a mass spectrometer with a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Obtain the mass spectrum and identify the molecular ion peak ([M]⁺ or [M+H]⁺) and major fragment ions.
Visualizations
The following diagrams illustrate the general workflow for the synthesis and characterization of the target compound.
Caption: General workflow for the synthesis and spectroscopic characterization.
Caption: Logical flow of spectroscopic analysis for structural elucidation.
In-Depth Technical Guide to tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate, a valuable chiral building block in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, outlines commercial sourcing, summarizes available safety and handling information, and presents a generalized synthetic approach.
Chemical Identity and Properties
This compound, with the CAS number 454170-16-2, is a carbamate-protected chiral amino alcohol. The (1R,2R) stereochemistry of this molecule makes it a crucial intermediate for the asymmetric synthesis of various complex molecules, particularly in the development of novel therapeutic agents.[1][2]
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 454170-16-2 | [3] |
| Molecular Formula | C₁₀H₁₉NO₃ | [3] |
| Molecular Weight | 201.26 g/mol | [3] |
| Melting Point | 87.0 °C | [4][5] |
| Boiling Point (Predicted) | 320.8 ± 31.0 °C | [4][5] |
| Density (Predicted) | 1.08 ± 0.1 g/cm³ | [3] |
| Purity (Typical) | ≥95% to ≥98% | [6][7] |
| Appearance | White to off-white solid | General Supplier Information |
| Storage Temperature | Room temperature or 2-8°C | [3] |
Commercial Availability
This chiral building block is available from several commercial chemical suppliers. Researchers can procure this compound in various quantities, from milligrams to kilograms, to support laboratory-scale research through to process development.
Table 2: Commercial Suppliers
| Supplier | Purity Specification | Notes |
| ChemScene | ≥97% | - |
| BLD Pharm | Not specified | - |
| Santa Cruz Biotechnology | Not specified | For Research Use Only |
| Alfa Chemistry | 96% | - |
Note: This is not an exhaustive list, and availability and purity may vary. It is recommended to request a certificate of analysis from the supplier for lot-specific data.
Safety and Handling
General Handling Precautions:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
Synthesis and Quality Control
The synthesis of enantiomerically pure chiral amino alcohols like this compound is a key challenge in organic chemistry.[8][9][10] While a specific, detailed experimental protocol for this exact molecule is not widely published, a general approach involves the asymmetric synthesis from achiral precursors or the resolution of a racemic mixture.
A plausible synthetic pathway could involve the asymmetric dihydroxylation of cyclopentene followed by selective protection and amination steps. The quality control of the final product is crucial to ensure its suitability for further synthetic applications.
Typical Analytical Methods for Quality Control:
-
Purity Determination: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods to assess the chemical purity.
-
Identity Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are used to confirm the chemical structure.
-
Enantiomeric Purity: Chiral HPLC is the primary method to determine the enantiomeric excess (ee%) of the desired (1R,2R)-enantiomer.
-
Specific Rotation: Measurement of the optical rotation using a polarimeter can also be used to assess enantiomeric purity.
Visualizing the Molecule and a Generalized Synthetic Workflow
To aid in the understanding of this molecule and its synthesis, the following diagrams are provided.
Caption: Chemical structure of this compound.
Caption: A generalized workflow for the synthesis and quality control of the target compound.
References
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [(1R,2R)-2-Hydroxycyclopentyl]carbamic acid 1,1-dimethylethyl ester | CAS 454170-16-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. 454170-16-2 | CAS DataBase [m.chemicalbook.com]
- 5. Carbamic acid, [(1R,2R)-2-hydroxycyclopentyl]-, 1,1-dimethylethyl ester (9CI) CAS#: 454170-16-2 [chemicalbook.com]
- 6. This compound - CAS:454170-16-2 - Shanghai Balmxy Pharmaceutic Co.Ltd [en.balmxy.com]
- 7. 454170-16-2[this compound 95%]- Jizhi Biochemical [acmec.com.cn]
- 8. benchchem.com [benchchem.com]
- 9. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
The Chirality of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the chirality of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate, a crucial chiral building block in modern medicinal chemistry. The specific (1R,2R) stereochemistry of this compound is paramount to the biological activity and safety of many pharmaceutical compounds. This document outlines the stereochemical configuration, potential synthetic and resolution strategies, and methods for chiral analysis. Detailed experimental protocols, compiled from established methodologies for analogous compounds, are provided to guide researchers in the synthesis and purification of this and related chiral molecules.
Introduction
Enantiomerically pure compounds are of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. The cyclopentane ring is a common scaffold in many biologically active molecules, and the stereochemistry of its substituents plays a critical role in molecular recognition and biological function. This compound possesses two contiguous chiral centers on a cyclopentane ring, making its stereoselective synthesis and analysis a key challenge and a critical step in the development of novel therapeutics. This guide will delve into the essential aspects of the chirality of this molecule.
Stereochemistry of tert-Butyl (2-hydroxycyclopentyl)carbamate
The molecule tert-Butyl (2-hydroxycyclopentyl)carbamate has two chiral centers at positions 1 and 2 of the cyclopentane ring. This gives rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The (1R,2R) and (1S,2S) isomers are a pair of enantiomers with a cis relationship between the hydroxyl and carbamate groups. The (1R,2S) and (1S,2R) isomers are another pair of enantiomers with a trans relationship. This guide focuses on the (1R,2R) stereoisomer.
Caption: Chirality of this compound.
Synthetic and Resolution Strategies
The synthesis of enantiomerically pure this compound can be approached in two primary ways: chiral resolution of a racemic mixture or asymmetric synthesis .
Chiral Resolution
Chiral resolution is a widely used technique for separating enantiomers.[1][2] This can be achieved through chemical or enzymatic methods. A common strategy involves the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.[1][3]
Table 1: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type |
| L-(+)-Tartaric acid | Chiral Acid |
| D-(-)-Tartaric acid | Chiral Acid |
| (1R)-(-)-10-Camphorsulfonic acid | Chiral Acid |
| (1S)-(+)-10-Camphorsulfonic acid | Chiral Acid |
| N-Acetyl-L-leucine | Chiral Acid |
Asymmetric Synthesis
Asymmetric synthesis aims to directly produce the desired enantiomer. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or by starting from a chiral precursor. For instance, the synthesis can start from a chiral cyclopentene derivative.
Experimental Protocols
Synthesis of Racemic tert-Butyl (cis-2-hydroxycyclopentyl)carbamate
Step 1: Synthesis of racemic cis-2-Aminocyclopentanol
This can be achieved through the hydrolysis of the corresponding imine or other established methods.
Step 2: Boc Protection of racemic cis-2-Aminocyclopentanol
-
Materials:
-
Racemic cis-2-aminocyclopentanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
Dissolve racemic cis-2-aminocyclopentanol in a mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate to the solution.
-
Cool the mixture in an ice bath and add di-tert-butyl dicarbonate portion-wise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield racemic tert-Butyl (cis-2-hydroxycyclopentyl)carbamate.
-
Chiral Resolution of Racemic tert-Butyl (cis-2-hydroxycyclopentyl)carbamate
This protocol is adapted from the resolution of the trans isomer and can be optimized for the cis compound.[3]
-
Materials:
-
Racemic tert-Butyl (cis-2-hydroxycyclopentyl)carbamate
-
(1R)-(-)-10-Camphorsulfonic acid (or another suitable chiral acid)
-
Methanol
-
Diethyl ether
-
Aqueous sodium hydroxide (NaOH) solution
-
Dichloromethane
-
-
Procedure:
-
Dissolve the racemic carbamate in methanol.
-
In a separate flask, dissolve an equimolar amount of (1R)-(-)-10-camphorsulfonic acid in methanol.
-
Add the chiral acid solution to the carbamate solution.
-
Allow the mixture to stand at room temperature to facilitate the crystallization of the less soluble diastereomeric salt. Cooling may be required.
-
Collect the crystals by filtration and wash with cold diethyl ether.
-
To liberate the free amine, dissolve the diastereomeric salt in water and basify with an aqueous NaOH solution.
-
Extract the enantiomerically enriched carbamate with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
-
The enantiomeric excess (e.e.) of the product should be determined by chiral HPLC.
-
Chiral Analysis
Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric purity of the final product.[4][5]
Table 2: Typical Chiral HPLC Parameters
| Parameter | Description |
| Chiral Stationary Phase | Polysaccharide-based columns (e.g., Chiralpak IA, AD-H) are often effective. |
| Mobile Phase | A mixture of hexane/isopropanol or other suitable solvents. |
| Flow Rate | Typically 0.5 - 1.5 mL/min. |
| Detection | UV detection at an appropriate wavelength (e.g., 210 nm). |
Data Presentation
Quantitative data from the synthesis and resolution should be meticulously recorded to ensure reproducibility and for comparison between different batches or methods.
Table 3: Representative Data for Chiral Resolution
| Entry | Resolving Agent | Solvent | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) |
| 1 | (1R)-(-)-10-Camphorsulfonic acid | Methanol | - | - | - |
| 2 | L-(+)-Tartaric acid | Ethanol | - | - | - |
(Data to be filled in based on experimental results)
Workflow and Signaling Pathway Diagrams
Caption: Synthetic and Resolution Workflow.
Conclusion
The chirality of this compound is a critical aspect of its utility as a building block in pharmaceutical synthesis. Understanding the stereochemical relationships and having robust methods for stereoselective synthesis and analysis are essential for the successful development of chiral drugs. This guide provides a foundational understanding and practical methodologies to aid researchers in this endeavor. Further optimization of the presented protocols will likely be necessary for specific applications.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]
In-Depth Technical Guide: Stereochemistry of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereochemistry of tert-butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate, a valuable chiral building block in pharmaceutical synthesis. This document details the synthesis of the target molecule, focusing on the critical steps of obtaining the enantiomerically pure precursor, (1R,2R)-2-aminocyclopentanol, through established resolution techniques. It further outlines the subsequent N-protection reaction to yield the final product. Detailed experimental protocols, quantitative data, and visual representations of the synthetic and logical pathways are provided to assist researchers in the practical application of this compound.
Introduction
Chiral compounds play a pivotal role in drug development, as different enantiomers of a molecule can exhibit distinct pharmacological and toxicological profiles. This compound is a key chiral intermediate due to the defined spatial orientation of its amine and hydroxyl functionalities on a cyclopentane scaffold. The trans relationship between the hydroxyl and the bulky tert-butoxycarbonyl (Boc) protected amine group makes it a versatile starting material for the synthesis of complex molecules with specific stereochemical requirements.
This guide focuses on the (1R,2R) stereoisomer, detailing its preparation from racemic precursors and providing key analytical data.
Stereochemical Considerations
The core of this compound is the cyclopentane ring with two stereocenters at positions 1 and 2. This gives rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The (1R,2R) and (1S,2S) isomers are a pair of enantiomers with a trans configuration, while the (1R,2S) and (1S,2R) isomers are another pair of enantiomers with a cis configuration. This guide specifically addresses the synthesis and properties of the (1R,2R)-trans-isomer.
Caption: Stereochemical relationship and synthetic path.
Synthesis and Enantiomeric Resolution
The synthesis of enantiomerically pure this compound hinges on the preparation of its precursor, (1R,2R)-2-aminocyclopentanol. This is typically achieved by resolving a racemic mixture of trans-2-aminocyclopentanol. Two common and effective methods for this resolution are classical chemical resolution via diastereomeric salt formation and enzymatic kinetic resolution.
Chemical Resolution of (±)-trans-2-Aminocyclopentanol
A widely used method involves the resolution of a protected form of the racemic amine, such as (±)-trans-2-benzylaminocyclopentanol, using a chiral resolving agent like D- or L-dibenzoyltartaric acid[1]. The resulting diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization. Subsequent removal of the chiral auxiliary and the benzyl protecting group yields the desired enantiomer of trans-2-aminocyclopentanol.
Enzymatic Kinetic Resolution
Lipase-catalyzed kinetic resolution offers a milder and often more selective alternative. For instance, racemic trans-2-azidocyclopentanol can be acetylated using a lipase, such as that from Pseudomonas sp.[2]. The enzyme selectively acetylates one enantiomer, leaving the other unreacted. The resulting mixture of the acetylated and unacetylated azido alcohols can then be separated. Subsequent reduction of the azide group in the unreacted enantiomer provides the enantiomerically pure (1R,2R)-2-aminocyclopentanol.
N-Boc Protection
Once the enantiomerically pure (1R,2R)-2-aminocyclopentanol is obtained, the final step is the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis, typically carried out by reacting the amino alcohol with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base.
Experimental Protocols
The following sections provide detailed experimental protocols for the key synthetic steps.
Protocol for Chemical Resolution of (±)-trans-2-Benzylaminocyclopentanol
This protocol is adapted from established literature procedures for diastereomeric salt resolution[1].
Materials:
-
(±)-trans-2-Benzylaminocyclopentanol
-
D-(-)-Dibenzoyltartaric acid
-
Methanol
-
Diethyl ether
-
10% Sodium hydroxide solution
-
Dichloromethane
Procedure:
-
Dissolve (±)-trans-2-benzylaminocyclopentanol (1 equivalent) in methanol.
-
In a separate flask, dissolve D-(-)-dibenzoyltartaric acid (1 equivalent) in methanol.
-
Add the dibenzoyltartaric acid solution to the amine solution with stirring.
-
Allow the mixture to stand at room temperature to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash with cold methanol.
-
To liberate the free amine, suspend the crystals in water and add 10% sodium hydroxide solution until the pH is basic.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield enantiomerically enriched trans-2-benzylaminocyclopentanol.
-
The benzyl group can be removed by catalytic hydrogenation to give (1R,2R)-2-aminocyclopentanol.
Protocol for N-Boc Protection of (1R,2R)-2-Aminocyclopentanol
This is a general and widely applicable protocol for the Boc protection of amines.
Materials:
-
(1R,2R)-2-Aminocyclopentanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (1R,2R)-2-aminocyclopentanol (1 equivalent) in the chosen solvent (e.g., DCM).
-
Add the base (e.g., triethylamine, 1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Caption: Experimental workflow for synthesis.
Data Presentation
| Property | Expected Value / Data |
| Molecular Formula | C₁₀H₁₉NO₃ |
| Molecular Weight | 201.26 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not consistently reported; requires experimental determination. |
| Specific Rotation [α]D | A non-zero value is expected, but the specific value and sign depend on the enantiomer and conditions. |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~4.0-3.8 (m, 2H, CH-O and CH-N), ~2.0-1.4 (m, 6H, cyclopentyl CH₂), 1.45 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~156 (C=O), ~80 (C(CH₃)₃), ~75 (CH-OH), ~58 (CH-NH), ~33, ~29, ~21 (cyclopentyl CH₂) |
| Infrared (IR) | ν (cm⁻¹): ~3400 (O-H, N-H), ~2970 (C-H), ~1685 (C=O) |
Conclusion
This technical guide has outlined the stereochemical importance and synthetic pathways toward obtaining enantiomerically pure this compound. By employing established methods of chemical or enzymatic resolution to procure the key (1R,2R)-2-aminocyclopentanol intermediate, followed by a standard N-Boc protection, researchers can access this valuable chiral building block. The provided protocols and data serve as a foundational resource for the synthesis and characterization of this compound in a laboratory setting, facilitating its application in the development of novel chiral molecules for the pharmaceutical industry.
References
The Versatile Chiral Building Block: A Technical Guide to tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and drug development, the use of chiral building blocks is paramount for the stereoselective synthesis of complex molecular architectures. Among these, tert-butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate stands out as a valuable and versatile intermediate. Its rigid cyclopentane scaffold, coupled with the defined stereochemistry of the vicinal amino and hydroxyl groups, provides a robust platform for the synthesis of enantiomerically pure compounds, particularly in the realm of antiviral and anticancer agents. This technical guide provides an in-depth overview of its synthesis, properties, and applications, with a focus on its role in the development of novel therapeutics.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, reactivity, and integration into synthetic workflows. While experimentally determined data is not extensively published, computed properties from reliable databases provide valuable insights.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉NO₃ | --INVALID-LINK-- |
| Molecular Weight | 201.26 g/mol | --INVALID-LINK-- |
| XLogP3 | 1.2 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK-- |
| Rotatable Bond Count | 3 | --INVALID-LINK-- |
| Exact Mass | 201.136493 g/mol | --INVALID-LINK-- |
| Monoisotopic Mass | 201.136493 g/mol | --INVALID-LINK-- |
| Topological Polar Surface Area | 58.6 Ų | --INVALID-LINK-- |
| Heavy Atom Count | 14 | --INVALID-LINK-- |
| Complexity | 210 | --INVALID-LINK-- |
Synthesis
The primary route to this compound involves the protection of the amino group of its precursor, (1R,2R)-2-aminocyclopentanol, using di-tert-butyl dicarbonate (Boc₂O). This reaction, known as Boc protection, is a cornerstone of modern organic synthesis due to its high efficiency and the stability of the resulting carbamate.
Experimental Protocol: Boc Protection of (1R,2R)-2-Aminocyclopentanol
This protocol outlines a general and widely applicable method for the Boc protection of (1R,2R)-2-aminocyclopentanol.
Materials:
-
(1R,2R)-2-Aminocyclopentanol hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Base (e.g., triethylamine (NEt₃), sodium bicarbonate (NaHCO₃), or sodium hydroxide (NaOH))
-
Solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic mixture of water and an organic solvent)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolution: In a round-bottom flask, dissolve (1R,2R)-2-aminocyclopentanol hydrochloride in the chosen solvent. If using an aqueous system, the hydrochloride salt can be dissolved in water, and the Boc₂O in a miscible organic solvent like THF or dioxane.
-
Basification: Add the base to the solution to neutralize the hydrochloride and liberate the free amine. Typically, 1 to 1.5 equivalents of base are used.
-
Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate (typically 1.05 to 1.2 equivalents) in the chosen solvent to the stirred amine solution. The reaction is often exothermic, and for sensitive substrates, cooling in an ice bath may be necessary.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting amine is consumed. Reaction times typically range from 1 to 12 hours.
-
Work-up:
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: If necessary, the crude product can be purified by column chromatography on silica gel.
Expected Yield:
High yields, often exceeding 90%, are typically achieved for this transformation.
Applications in Drug Development
The rigid cyclopentane core of this compound and its derivatives serves as a crucial design element in various therapeutic agents. The defined stereochemistry allows for precise interaction with biological targets, a key consideration in modern drug design.
Role in Antiviral Agents
Carbocyclic nucleoside analogues are a significant class of antiviral drugs.[1] These compounds mimic natural nucleosides but have a carbocyclic ring instead of a ribose or deoxyribose sugar moiety. This structural modification imparts resistance to enzymatic degradation while often retaining the ability to be phosphorylated to the active triphosphate form, which can then inhibit viral polymerases.
While direct synthesis of a marketed drug from the saturated this compound is not prominently documented, its unsaturated counterpart, a cyclopentene-based chiral amine, is a key intermediate in the synthesis of Abacavir .[2][3] Abacavir is a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection.[4]
The synthesis of carbocyclic nucleosides often involves the coupling of a chiral carbocyclic amine with a suitably functionalized pyrimidine or purine base. The Boc-protected amine of our title compound is an ideal synthon for such transformations, as the Boc group can be readily removed under acidic conditions to unmask the amine for subsequent coupling reactions.
Potential in Protease Inhibitors
The development of protease inhibitors has been a major breakthrough in the treatment of viral infections like Hepatitis C. The synthesis of complex molecules like Boceprevir , a Hepatitis C virus (HCV) NS3/4A protease inhibitor, relies on chiral building blocks to construct its intricate architecture.[2][5] While not a direct precursor, the structural motifs present in this compound, namely the rigid carbocyclic core and defined stereocenters, are highly relevant to the design of such inhibitors. The constrained conformation of these building blocks can lead to enhanced binding affinity and selectivity for the target protease.[2]
Signaling Pathways and Mechanism of Action of Related Drugs
As a building block, this compound does not have its own signaling pathway. However, the drugs synthesized from its structural analogues, such as Abacavir, have well-defined mechanisms of action.
Abacavir, once administered, is converted intracellularly to its active triphosphate metabolite, carbovir triphosphate (CBV-TP). CBV-TP acts as a competitive inhibitor of viral reverse transcriptase and also as a chain terminator. It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain. Once incorporated, the absence of a 3'-hydroxyl group on the carbocyclic ring prevents the formation of the next phosphodiester bond, thus terminating DNA chain elongation and halting viral replication.
Conclusion
This compound is a valuable chiral building block with significant potential in the synthesis of complex, enantiomerically pure molecules for the pharmaceutical industry. Its straightforward synthesis via Boc protection of (1R,2R)-2-aminocyclopentanol and the strategic importance of its carbocyclic core in antiviral drug design, as exemplified by the structural relationship to intermediates for Abacavir, underscore its utility. For researchers and drug development professionals, this chiral building block represents a key tool for the construction of novel therapeutic agents with precisely controlled stereochemistry, which is essential for optimizing efficacy and minimizing off-target effects.
References
- 1. Practical synthesis of D- and l-2-cyclopentenone and their utility for the synthesis of carbocyclic antiviral nucleosides against orthopox viruses (smallpox, monkeypox, and cowpox virus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The side chain synthesis of boceprevir_Chemicalbook [chemicalbook.com]
- 3. scispace.com [scispace.com]
- 4. Unsaturated and carbocyclic nucleoside analogues: synthesis, antitumor, and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Use of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate as a precursor to a robust chiral auxiliary for asymmetric synthesis. The protocols provided are based on established methodologies for the closely related (1S,2R)-2-aminocyclopentan-1-ol, adapted for the (1R,2R) enantiomer. This chiral building block is particularly effective in directing stereoselective alkylation and aldol reactions, yielding products with high diastereoselectivity.
Application: Chiral Auxiliary for Asymmetric Alkylation
The (1R,2R)-2-aminocyclopentanol backbone, protected as a tert-butyl carbamate, can be readily converted into a chiral oxazolidinone auxiliary. This auxiliary, when acylated, directs the enolate to undergo diastereoselective alkylation, affording α-substituted carboxylic acid derivatives with excellent stereocontrol. The bulky tert-butyl group and the rigid cyclopentyl ring create a well-defined chiral environment, leading to high facial selectivity.
Logical Workflow for Asymmetric Alkylation
Caption: Workflow for Asymmetric Alkylation.
Experimental Protocol: Asymmetric Alkylation of an N-Acyloxazolidinone
This protocol is adapted from the literature for the (1S,2R) enantiomer and is expected to yield the corresponding enantiomeric products.
1. Synthesis of (4S,5R)-Cyclopentano[d]oxazolidin-2-one:
-
This compound is first deprotected under acidic conditions (e.g., TFA in DCM) to yield (1R,2R)-2-aminocyclopentanol.
-
The resulting amino alcohol is then cyclized using phosgene or a phosgene equivalent (e.g., triphosgene, CDI) in the presence of a base (e.g., triethylamine) to form the chiral oxazolidinone.
2. Acylation of the Chiral Auxiliary:
-
To a solution of (4S,5R)-cyclopentano[d]oxazolidin-2-one (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.
-
Stir the mixture for 30 minutes, then add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.
3. Diastereoselective Alkylation:
-
To a solution of the N-acyloxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add a solution of lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq) dropwise.
-
Stir the resulting enolate solution for 30-60 minutes at -78 °C.
-
Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) and continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates completion.
-
Quench the reaction with saturated aqueous ammonium chloride, warm to room temperature, and extract with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by flash chromatography.
4. Cleavage of the Chiral Auxiliary:
-
The alkylated N-acyloxazolidinone can be hydrolyzed under basic conditions (e.g., LiOH/H₂O₂ in THF/water) to yield the chiral carboxylic acid and recover the chiral auxiliary.
Quantitative Data: Asymmetric Alkylation
The following table summarizes typical results for asymmetric alkylations using a cyclopentanol-derived chiral auxiliary. Data is based on the performance of the (1S,2R) auxiliary and is expected to be comparable for the (1R,2R) enantiomer, yielding the opposite enantiomer of the product.
| Alkylating Agent (R-X) | Diastereomeric Ratio (dr) | Yield (%) |
| Benzyl bromide | >99:1 | 95 |
| Ethyl iodide | >99:1 | 92 |
| Allyl bromide | >99:1 | 90 |
Application: Chiral Auxiliary for Asymmetric Aldol Reactions
The chiral oxazolidinone derived from this compound is also highly effective in directing asymmetric aldol reactions. The boron enolate of the N-acyloxazolidinone reacts with aldehydes to produce syn-aldol adducts with excellent diastereoselectivity.
Signaling Pathway for Asymmetric Aldol Reaction
Caption: Pathway for Asymmetric Aldol Reaction.
Experimental Protocol: Asymmetric Aldol Reaction
1. N-Acylation:
-
Prepare the N-acyloxazolidinone as described in the asymmetric alkylation protocol. For aldol reactions, an N-propionyl or N-acetyl derivative is commonly used.
2. Boron Enolate Formation and Aldol Reaction:
-
Dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere.
-
Add diisopropylethylamine (DIPEA, 1.2 eq) followed by the dropwise addition of dibutylboron triflate (1.1 eq).
-
Stir the mixture at 0 °C for 1 hour to form the boron enolate.
-
Cool the reaction to -78 °C and add the aldehyde (1.2 eq) dropwise.
-
Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1-2 hours.
-
Quench the reaction by adding a pH 7 phosphate buffer and methanol.
-
Extract the mixture with dichloromethane. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous sodium sulfate and concentrated. The crude product is purified by flash chromatography.
3. Auxiliary Cleavage:
-
The aldol adduct can be cleaved, for example, by transesterification with sodium methoxide in methanol to give the methyl ester of the β-hydroxy acid and recover the auxiliary.
Quantitative Data: Asymmetric Aldol Reaction
The following table presents typical results for asymmetric aldol reactions with various aldehydes using the cyclopentanol-derived chiral auxiliary. High syn-diastereoselectivity is consistently observed.
| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Isobutyraldehyde | >99:1 | 85 |
| Benzaldehyde | >99:1 | 90 |
| Acetaldehyde | >99:1 | 82 |
Disclaimer: The provided protocols and data are based on established chemical literature for a closely related chiral auxiliary. Researchers should adapt and optimize these procedures for their specific substrates and conditions. Standard laboratory safety precautions must be followed at all times.
Application of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate in the Synthesis of Antiviral Carbocyclic Nucleoside Analogues
For Inquiries: [Contact Information]
Abstract
tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate is a pivotal chiral building block in the enantioselective synthesis of carbocyclic nucleoside analogues, a class of compounds with significant antiviral activity. This document provides detailed application notes and experimental protocols for the utilization of this synthon in the synthesis of antiviral agents, with a focus on the generation of compounds analogous to the potent anti-HIV drug, Abacavir. The protocols herein describe key synthetic transformations, including the introduction of a suitable leaving group, coupling with a purine base, and subsequent deprotection steps. Quantitative data on reaction yields and the antiviral efficacy of related compounds are presented. Furthermore, this document includes diagrams illustrating the synthetic workflow and the mechanism of action of nucleoside reverse transcriptase inhibitors.
Introduction
Carbocyclic nucleoside analogues are a cornerstone of antiviral therapy. In these molecules, the furanose oxygen of the natural nucleoside is replaced by a methylene group, rendering them resistant to enzymatic cleavage by phosphorylases and hydrolases, which enhances their metabolic stability. The specific stereochemistry of the cyclopentyl ring is crucial for their biological activity, making enantioselective synthesis a critical aspect of their production.
This compound serves as a versatile chiral precursor, providing the necessary stereochemical framework for the synthesis of various carbocyclic nucleosides. The tert-butoxycarbonyl (Boc) protecting group on the amine and the hydroxyl group at the C2 position allow for sequential and regioselective functionalization of the cyclopentane ring. This application note will detail a representative synthetic route to a carbocyclic purine nucleoside, a key structural motif found in drugs like Abacavir.
Synthetic Applications & Experimental Protocols
The primary application of this compound in antiviral drug synthesis is as a chiral scaffold for the construction of carbocyclic nucleoside analogues. The following protocols outline a general, yet detailed, synthetic sequence.
Overall Synthetic Workflow
The synthesis commences with the activation of the hydroxyl group of the starting material, followed by the introduction of a purine nucleobase, and concludes with deprotection to yield the final carbocyclic nucleoside analogue.
Caption: General synthetic workflow for a carbocyclic nucleoside analogue.
Protocol 1: Mesylation of this compound
This protocol describes the activation of the hydroxyl group by converting it into a good leaving group, a mesylate.
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) dropwise to the stirred solution.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the mesylated intermediate.
Expected Yield: 85-95%
Protocol 2: Coupling with a Purine Base
This protocol details the nucleophilic substitution reaction between the mesylated intermediate and a suitable purine base to form the N-glycosidic bond analogue.
Materials:
-
Mesylated intermediate from Protocol 1
-
2-amino-6-chloropurine (or other desired purine)
-
Sodium hydride (NaH) or another suitable base
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add the purine base (1.2 eq) portion-wise.
-
Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add a solution of the mesylated intermediate (1.0 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the protected carbocyclic nucleoside analogue.
Expected Yield: 60-75%
Protocol 3: Deprotection of the Carbamate
This final step involves the removal of the Boc protecting group to yield the free amine.
Materials:
-
Protected carbocyclic nucleoside analogue from Protocol 2
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
Procedure:
-
Dissolve the protected nucleoside analogue (1.0 eq) in DCM.
-
Add an excess of TFA (e.g., 10 eq) or 4M HCl in dioxane to the solution at 0 °C.
-
Stir the mixture at room temperature and monitor by TLC. The reaction is typically complete within 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).
-
Dry the combined organic layers, filter, and concentrate to give the final carbocyclic nucleoside analogue. Further purification can be achieved by crystallization or chromatography.
Expected Yield: >90%
Quantitative Data
The following table summarizes the antiviral activity of Abacavir, a carbocyclic nucleoside analogue whose synthesis can be approached using derivatives of this compound.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Abacavir | HIV-1 | MT-4 | 0.03 - 0.07 | >100 | >1400 |
| Abacavir | HIV-2 | CEM | 0.02 | >100 | >5000 |
| Carbovir | HIV-1 | MT-4 | 0.2 | 14.8 | 74 |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI = CC50/EC50
Mechanism of Action: Nucleoside Reverse Transcriptase Inhibitors (NRTIs)
Carbocyclic nucleoside analogues like Abacavir function as Nucleoside Reverse Transcriptase Inhibitors (NRTIs). They are prodrugs that are intracellularly phosphorylated to their active triphosphate form. This active form competes with natural deoxynucleotides for incorporation into the growing viral DNA chain by the viral reverse transcriptase. Upon incorporation, they act as chain terminators because they lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.
Caption: Mechanism of action for carbocyclic nucleoside reverse transcriptase inhibitors.
Conclusion
This compound is a valuable and versatile chiral intermediate for the asymmetric synthesis of carbocyclic nucleoside analogues. The protocols provided herein offer a general framework for the synthesis of these potent antiviral agents. The ability to construct the stereochemically defined cyclopentane core and subsequently introduce various nucleobases makes this starting material highly attractive for the development of new antiviral therapeutics. The impressive antiviral activity and high selectivity index of drugs like Abacavir underscore the importance of this class of compounds and the synthetic routes that enable their production.
Application Notes and Protocols: Protecting Group Strategies Utilizing tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate is a valuable chiral building block in synthetic organic chemistry, particularly in the synthesis of carbocyclic nucleoside analogues. These analogues are a class of compounds where the furanose ring of natural nucleosides is replaced by a cyclopentane ring, often leading to enhanced metabolic stability and potent antiviral activity. The strategic use of the tert-butoxycarbonyl (Boc) protecting group on the amine function of the (1R,2R)-2-aminocyclopentanol scaffold allows for selective transformations at the hydroxyl group and subsequent elaboration into complex target molecules.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of carbocyclic nucleoside analogues, which are key components in the development of antiviral therapeutics.
Application: Synthesis of Carbocyclic Nucleoside Analogues
The primary application of this compound is as a chiral precursor for the synthesis of carbocyclic nucleosides. The Boc-protected amino group is stable under a variety of reaction conditions, allowing for functionalization of the hydroxyl group, typically through a Mitsunobu reaction to introduce a nucleobase. The subsequent deprotection of the Boc group under acidic conditions reveals the free amine, which is a key feature of many biologically active nucleoside analogues.
A representative synthetic workflow involves the coupling of the Boc-protected aminocyclopentanol with a purine or pyrimidine base, followed by deprotection to yield the final carbocyclic nucleoside analogue.
Data Presentation
The following tables summarize quantitative data for the key steps in the synthesis of a carbocyclic nucleoside analogue using this compound.
Table 1: Mitsunobu Coupling of Boc-Protected Aminocyclopentanol with a Nucleobase
| Starting Material | Nucleobase | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | N-Boc-L-histidine methyl ester | PPh₃, DIAD | Anhydrous THF | 12 | Room Temperature | 76[1] |
| Chiral diol derivative | Purine/Pyrimidine | PPh₃, DIAD | Anhydrous THF | 16-24 | 0 to Room Temperature | Not Specified[1] |
Table 2: Boc Group Deprotection
| Substrate | Reagent(s) | Solvent(s) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Protected Carbocyclic Nucleoside Analogue | Methanolic Hydrogen Chloride | Methanol | 6 | Room Temperature | 86 (over 2 steps)[1] |
| N-Boc-(1R,3S)-3-aminocyclopentanol | 4M Hydrogen Chloride | 1,4-Dioxane | 2 | 20 | 95 |
| General N-Boc amines | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 2-18 | 0 to Room Temperature | Not Specified |
Experimental Protocols
Protocol 1: Mitsunobu Coupling of this compound with a Nucleobase
This protocol describes the coupling of the chiral alcohol with a suitable nucleobase via the Mitsunobu reaction, which typically proceeds with inversion of stereochemistry at the alcohol center.
Materials:
-
This compound (1.0 eq)
-
Nucleobase (e.g., N-Boc-L-histidine methyl ester) (1.5 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., Argon or Nitrogen)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired nucleobase (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add diisopropyl azodicarboxylate (1.5 eq) to the stirred solution.
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the protected carbocyclic nucleoside analogue.
Protocol 2: Deprotection of the Boc Group
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the final carbocyclic nucleoside analogue.
Materials:
-
Protected carbocyclic nucleoside analogue from Protocol 1 (1.0 eq)
-
4M Hydrogen Chloride in 1,4-Dioxane or Trifluoroacetic Acid (TFA)
-
1,4-Dioxane or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Acetonitrile (for precipitation, if using HCl/Dioxane)
-
Filtration apparatus
Procedure using 4M HCl in 1,4-Dioxane:
-
Dissolve the protected carbocyclic nucleoside analogue in 1,4-Dioxane in a round-bottom flask.
-
To the stirred solution, add a solution of 4M Hydrogen Chloride in 1,4-Dioxane.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, add acetonitrile to the reaction mixture to precipitate the hydrochloride salt of the product.
-
Collect the solid product by filtration, wash with acetonitrile, and dry under vacuum.
Procedure using Trifluoroacetic Acid (TFA):
-
Dissolve the protected carbocyclic nucleoside analogue in Dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add Trifluoroacetic Acid (TFA) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-18 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.
-
The crude product can be further purified if necessary.
Conclusion
This compound serves as a crucial chiral intermediate for the asymmetric synthesis of carbocyclic nucleoside analogues. The Boc protecting group provides robust protection of the amino functionality, allowing for versatile modifications at the hydroxyl position. The straightforward deprotection under mild acidic conditions makes it an ideal choice in multi-step synthetic sequences aimed at the development of novel antiviral agents. The protocols provided herein offer a reliable foundation for researchers in the field of medicinal chemistry and drug development.
References
Application Notes and Protocols: Synthesis of Antiviral Intermediates from tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates from the chiral building block, tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate. This versatile starting material is particularly valuable in the stereoselective synthesis of carbocyclic nucleoside analogues, a class of potent antiviral agents. The protocols outlined below describe a two-step synthetic sequence involving oxidation of the secondary alcohol followed by a stereoselective introduction of a nucleobase mimic, providing a core structure for antiviral drug development.
Introduction
Carbocyclic nucleoside analogues are a critical class of antiviral drugs, with prominent examples including Abacavir (anti-HIV) and Entecavir (anti-hepatitis B).[1][2] These molecules feature a cyclopentane ring in place of the furanose sugar of natural nucleosides, a modification that imparts greater metabolic stability. The starting material, this compound, possesses the requisite stereochemistry and functional groups—a protected amine and a secondary alcohol—to serve as an efficient precursor for these complex pharmaceutical targets.
The synthetic strategy detailed herein involves two key transformations:
-
Dess-Martin Oxidation: The selective oxidation of the secondary alcohol to a ketone. This reaction is known for its mild conditions and high efficiency.[3][4]
-
Mitsunobu Reaction: The stereoselective introduction of a nucleobase, such as 6-chloropurine, onto the oxidized intermediate. The Mitsunobu reaction is a powerful tool for achieving an inversion of stereochemistry at the reacting center.[5]
This sequence provides a key intermediate that can be further elaborated to various antiviral drug candidates.
Synthetic Pathway Overview
The overall synthetic pathway from this compound to a carbocyclic nucleoside precursor is depicted below.
Caption: Synthetic pathway for the conversion of this compound to a carbocyclic nucleoside precursor.
Experimental Protocols
Protocol 1: Dess-Martin Oxidation of this compound
This protocol describes the oxidation of the secondary alcohol in the starting material to the corresponding ketone using Dess-Martin periodinane (DMP).[3][4]
Experimental Workflow:
Caption: Workflow for the Dess-Martin oxidation of this compound.
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (0.1 M) at room temperature, add Dess-Martin Periodinane (1.2 eq) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir the biphasic mixture vigorously for 30 minutes until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-Butyl ((1R)-2-oxocyclopentyl)carbamate.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Oxidizing Agent | Dess-Martin Periodinane | [3][4] |
| Solvent | Dichloromethane | [3] |
| Temperature | Room Temperature | [3] |
| Reaction Time | 1-3 hours | - |
| Yield | >90% (expected) | [3] |
Protocol 2: Mitsunobu Reaction for Nucleobase Installation
This protocol details the stereoselective coupling of the resulting ketone with 6-chloropurine using the Mitsunobu reaction to generate a key carbocyclic nucleoside precursor. The reaction proceeds with inversion of configuration at the carbon bearing the newly introduced nucleobase.[5]
Experimental Workflow:
Caption: Workflow for the Mitsunobu reaction to install the 6-chloropurine moiety.
Materials:
-
tert-Butyl ((1R)-2-oxocyclopentyl)carbamate
-
6-Chloropurine
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Tetrahydrofuran (THF), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of tert-Butyl ((1R)-2-oxocyclopentyl)carbamate (1.0 eq), 6-chloropurine (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (0.1 M), cool the mixture to 0 °C.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired carbocyclic nucleoside precursor.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | tert-Butyl ((1R)-2-oxocyclopentyl)carbamate | - |
| Nucleophile | 6-Chloropurine | [5] |
| Reagents | PPh₃, DIAD/DEAD | [5] |
| Solvent | Tetrahydrofuran | [5] |
| Temperature | 0 °C to Room Temperature | [5] |
| Reaction Time | 12-24 hours | - |
| Yield | ~60-80% (expected) | [5] |
Conclusion
The protocols described provide a reliable and efficient pathway for the synthesis of valuable carbocyclic nucleoside precursors from this compound. These intermediates are pivotal for the development of novel antiviral therapeutics. The mild conditions of the Dess-Martin oxidation and the stereochemical control offered by the Mitsunobu reaction make this a robust synthetic route for accessing a diverse range of potential drug candidates. Further functional group manipulations of the purine ring and deprotection of the carbamate can lead to the final active pharmaceutical ingredients.
References
- 1. Enantioselective synthesis and antiviral activity of purine and pyrimidine cyclopentenyl C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 3. Stereoselective approach to the Z-isomers of methylenecyclopropane analogues of nucleosides: a new synthesis of antiviral synguanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 5. Mitsunobu Reaction [organic-chemistry.org]
Application Note and Protocol: Experimental Protocol for Boc Deprotection of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The tert-butyloxycarbonyl (Boc) group is one of the most prevalent amine-protecting groups in organic synthesis due to its stability in various conditions and its facile removal under acidic conditions.[1][2][3][4] This application note provides a detailed experimental protocol for the deprotection of the Boc group from tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate, yielding the corresponding free amine, ((1R,2R)-2-aminocyclopentanol). The protocols described herein are broadly applicable to other Boc-protected amines.
The most common method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][5][6] The mechanism proceeds via protonation of the carbamate oxygen, followed by fragmentation to generate a stable tert-butyl cation, carbon dioxide, and the desired free amine.[5][6][7][8]
Reaction Mechanism
The acid-catalyzed deprotection of a Boc-protected amine regenerates the free amine through a series of steps:
-
Protonation: The carbamate oxygen is protonated by the acid.[7][8]
-
Fragmentation: The protonated intermediate fragments, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[5][6][7]
-
Decarboxylation: The unstable carbamic acid spontaneously decomposes to release carbon dioxide and the free amine.[2][5][6][7]
-
Salt Formation: The resulting amine is protonated by the excess acid in the reaction mixture to form the corresponding salt.[8]
Caption: Acid-catalyzed Boc deprotection mechanism.
Comparative Data of Common Boc Deprotection Protocols
The choice of deprotection method can significantly impact reaction time and yield. Below is a summary of common conditions.
| Method | Acid Reagent | Solvent | Concentration | Temperature | Typical Reaction Time | Notes |
| 1 | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25% (v/v) | Room Temperature | 30 min - 2 hours | A common and generally effective condition.[8] |
| 2 | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 50% (v/v) | Room Temperature | < 30 minutes | Faster deprotection, suitable for less sensitive substrates.[8] |
| 3 | Hydrochloric Acid (HCl) | 1,4-Dioxane | 4 M | Room Temperature | 30 min - 4 hours | An alternative to TFA; the product often precipitates as the HCl salt.[1][8] |
| 4 | Oxalyl Chloride | Methanol | 3 equivalents | Room Temperature | 1 - 4 hours | A mild method for selective deprotection.[9][10] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used and generally rapid method for Boc deprotection.[1]
Materials and Reagents:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the this compound in anhydrous dichloromethane (DCM) in a round-bottom flask at a concentration of approximately 0.1-0.5 M.
-
Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA). A common reaction condition is a 25-50% (v/v) solution of TFA in DCM.[8] The addition is typically performed at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is usually complete within 30 minutes to 2 hours.[1][8] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: a. Upon completion, remove the solvent and excess TFA under reduced pressure. b. Dissolve the residue in an appropriate organic solvent such as ethyl acetate. c. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. d. Wash the organic layer with brine. e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine, ((1R,2R)-2-aminocyclopentanol).
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is another standard procedure and can be advantageous if the resulting hydrochloride salt of the product is desired.[1]
Materials and Reagents:
-
This compound
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve the this compound in a minimal amount of a suitable solvent or suspend it directly in the 4M HCl solution in 1,4-dioxane.
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours.[1]
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Product Isolation: Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether to remove any non-polar impurities.[1]
-
Further Purification (if necessary): If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting crude product can then be used directly or purified further. To obtain the free amine, a basic work-up similar to Protocol 1 can be performed.
Experimental Workflow Diagram
Caption: General workflow for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine Protection / Deprotection [hi.bzchemicals.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Strategic Role of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate in the Synthesis of Carbocyclic Nucleosides
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbocyclic nucleosides are a critical class of antiviral and chemotherapeutic agents. In these analogues, the furanose oxygen of the natural nucleoside is replaced by a methylene group, rendering them resistant to enzymatic cleavage by phosphorylases and hydrolases, which enhances their metabolic stability and biological half-life. tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate is a versatile chiral building block for the enantioselective synthesis of these important therapeutic molecules. Its predefined stereochemistry at two contiguous centers on the cyclopentyl ring serves as a crucial starting point for the synthesis of biologically active carbocyclic nucleosides such as Abacavir and Carbovir. This document provides detailed protocols for the utilization of this chiral precursor in the synthesis of a carbocyclic adenosine analogue, highlighting key transformations and reaction parameters.
Synthetic Strategy: A Convergent Approach
The synthesis of carbocyclic nucleosides from this compound typically follows a convergent approach. This strategy involves the initial preparation of a functionalized carbocyclic moiety, which is then coupled with a pre-synthesized nucleobase. This method offers flexibility, allowing for the synthesis of a variety of nucleoside analogues by simply changing the nucleobase in the coupling step.
The overall synthetic workflow can be visualized as follows:
Caption: Convergent synthesis workflow for a carbocyclic nucleoside analogue.
Experimental Protocols
Protocol 1: Protection of the Hydroxyl Group (Benzylation)
To prevent undesired side reactions during the subsequent coupling step, the hydroxyl group of the starting material is protected, for example, as a benzyl ether.
Reaction Scheme:
Caption: Benzylation of the starting material.
Procedure:
-
To a stirred solution of this compound (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 equiv) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (BnBr, 1.2 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the protected intermediate.
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Reagents | Sodium Hydride, Benzyl Bromide | N/A |
| Solvent | Anhydrous DMF | N/A |
| Temperature | 0 °C to room temperature | N/A |
| Reaction Time | 12-16 hours | N/A |
| Typical Yield | 85-95% | N/A |
Protocol 2: Coupling with a Nucleobase (Mitsunobu Reaction)
The Mitsunobu reaction is a key step for the formation of the C-N bond between the carbocyclic scaffold and the nucleobase with inversion of stereochemistry at the hydroxyl-bearing carbon.[1][2]
Reaction Scheme:
References
Application Notes and Protocols for Stereoselective Reactions Directed by tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate and its corresponding deprotected amine, (1R,2R)-2-aminocyclopentan-1-ol, as chiral auxiliaries in stereoselective synthesis. These auxiliaries are valuable tools for the asymmetric synthesis of complex molecules, offering high levels of stereocontrol in key bond-forming reactions.
Application Notes
This compound and its derivatives are effective chiral auxiliaries for a range of asymmetric transformations, most notably in aldol reactions and alkylations. The rigid cyclopentane backbone and the defined stereochemistry of the amino and hydroxyl groups create a well-defined chiral environment, enabling excellent facial selectivity in reactions at a prochiral center.
The primary amine derivative, (1S,2R)-2-aminocyclopentan-1-ol, has been demonstrated to induce excellent diastereofacial selectivities (greater than 99%) in asymmetric aldol reactions when employed as a chiral auxiliary.[1] This high level of stereocontrol is attributed to the formation of a rigid, conformationally constrained oxazolidinone intermediate. This intermediate effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face.
The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the title compound offers advantages in terms of solubility and handling. For applications where the free amine is required for the formation of the active chiral auxiliary (e.g., an oxazolidinone), the Boc group can be readily removed under standard acidic conditions. Alternatively, the hydroxyl group can be used as a handle to attach the auxiliary to a substrate, with the Boc-protected amine providing steric bulk to influence the stereochemical outcome of a nearby reaction.
These auxiliaries are particularly suited for the synthesis of enantiomerically enriched building blocks for drug discovery and development, where precise control of stereochemistry is crucial for biological activity.
Key Applications:
-
Asymmetric Aldol Reactions: To generate syn-aldol products with high diastereoselectivity.
-
Asymmetric Alkylations: To introduce alkyl substituents with excellent stereocontrol.
-
Synthesis of Chiral Building Blocks: For the construction of complex natural products and active pharmaceutical ingredients.
Quantitative Data Summary
The following table summarizes the results of asymmetric syn-aldol reactions using the chiral auxiliary derived from (1S,2R)-2-aminocyclopentan-1-ol. The data demonstrates the high diastereoselectivity and good yields achieved with various aldehydes.
| Aldehyde | Product | Yield (%) | Diastereomeric Excess (de, %) |
| Isobutyraldehyde | 5a | 80 | >99 |
| Benzaldehyde | 5b | 75 | >99 |
| Isovaleraldehyde | 5c | 72 | >99 |
| Cyclohexanecarboxaldehyde | 5d | 70 | >99 |
Experimental Protocols
The following protocols are based on the successful application of the related (1S,2R)-2-aminocyclopentan-1-ol auxiliary in asymmetric aldol reactions and can be adapted for use with this compound, potentially after a deprotection step.
Protocol 1: Synthesis of the Chiral Oxazolidinone Auxiliary
This protocol describes the formation of the key oxazolidinone intermediate from the corresponding amino alcohol.
Materials:
-
(1S,2R)-2-aminocyclopentan-1-ol
-
Ethyl 2-oxocyclopentanecarboxylate
-
Baker's yeast
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Preparation of (1S,2R)-2-aminocyclopentan-1-ol: This starting material can be prepared from commercially available ethyl 2-oxocyclopentanecarboxylate via a known baker's yeast reduction, followed by ester hydrolysis and a Curtius rearrangement.[1]
-
Formation of the Oxazolidinone: a. To a stirred solution of the amino alcohol in THF, add an equimolar amount of a suitable carbonylating agent (e.g., phosgene, triphosgene, or a carbamate). b. The reaction mixture is stirred at room temperature for a specified time until completion (monitored by TLC). c. The solvent is evaporated under reduced pressure. d. The residue is purified by silica gel chromatography (e.g., using 50% EtOAc in hexane as eluent) to yield the pure chiral oxazolidinone.[1]
Protocol 2: Asymmetric Aldol Reaction
This protocol details the highly diastereoselective aldol reaction of the N-propionyl imide derived from the chiral oxazolidinone.
Materials:
-
Chiral oxazolidinone (from Protocol 1)
-
n-Butyllithium (nBuLi) in hexanes
-
Propionyl chloride
-
Dibutylboron triflate (Bu₂BOTf)
-
N,N-Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., isobutyraldehyde, benzaldehyde)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Acylation of the Oxazolidinone: a. Dissolve the chiral oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C. b. Add nBuLi (1.0 eq) dropwise and stir for 15 minutes. c. Add propionyl chloride (1.1 eq) and stir at -78 °C for 1 hour to form the N-propionyl imide.
-
Boron Enolate Formation: a. To the solution of the N-propionyl imide at 0 °C, add dibutylboron triflate (1.1 eq) followed by the dropwise addition of DIPEA (1.2 eq). b. Stir the mixture at 0 °C for 1 hour to generate the corresponding boron enolate.[1]
-
Aldol Condensation: a. Cool the enolate solution to -78 °C. b. Add the desired aldehyde (1.2 eq) dropwise. c. Stir the reaction mixture at -78 °C and allow it to warm to 0 °C over several hours (monitor by TLC, typically 4-6 hours).[1]
-
Work-up and Purification: a. Quench the reaction at 0 °C by the addition of methanol, followed by saturated aqueous NH₄Cl. b. Extract the mixture with ethyl acetate (3x). c. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel to afford the desired syn-aldol product as a single diastereomer.[1]
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary to yield the corresponding β-hydroxy acid and allow for the recovery of the auxiliary.
Materials:
-
Aldol adduct (from Protocol 2)
-
Lithium hydroxide (LiOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Sodium sulfite (Na₂SO₃)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the aldol adduct (1.0 eq) in a 3:1 mixture of THF and water and cool to 0 °C.
-
Add a solution of lithium hydroperoxide, freshly prepared by adding 30% H₂O₂ to an aqueous solution of LiOH.
-
Stir the reaction mixture at 0 °C until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the addition of 1 M Na₂SO₃.
-
Separate the layers. The organic layer contains the recovered chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the enantiomerically pure β-hydroxy acid.[1]
Visualizations
The following diagrams illustrate the key workflows and proposed mechanisms for the stereoselective reactions.
Caption: Experimental workflow for the asymmetric aldol reaction.
Caption: Proposed model for stereoselectivity.
References
Application Notes and Protocols: Synthesis of Chiral Ligands from tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate for Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of tert-butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate as a versatile chiral precursor for the synthesis of highly effective ligands for asymmetric catalysis. The inherent chirality and conformational rigidity of the 1,2-aminocyclopentanol scaffold make it an excellent building block for creating ligands that can induce high levels of stereoselectivity in a variety of chemical transformations critical to modern drug discovery and development.
Introduction
Chiral ligands are indispensable tools in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The choice of the chiral ligand is paramount for achieving high yield and enantioselectivity. The C2-symmetric backbone of trans-1,2-diaminocyclopentane and the related 2-aminocyclopentanol derivatives have proven to be privileged scaffolds in the design of a wide array of chiral ligands. This document details the synthetic route from this compound to a valuable chiral phosphine-oxazoline (PHOX) ligand and its application in palladium-catalyzed asymmetric allylic alkylation.
Synthesis of a Chiral Phosphine-Oxazoline (PHOX) Ligand
The synthesis of a chiral PHOX ligand from this compound involves a two-step process: deprotection of the amine and subsequent cyclization and phosphination.
Step 1: Deprotection of this compound
The first step is the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free (1R,2R)-2-aminocyclopentanol. This is typically achieved under acidic conditions.
Experimental Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or dichloromethane.
-
Acidification: Add an excess of a strong acid. A solution of hydrochloric acid in an organic solvent (e.g., 4 M HCl in 1,4-dioxane) or trifluoroacetic acid (TFA) is commonly used.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the solvent and excess acid are removed under reduced pressure. If HCl is used, the hydrochloride salt of the amino alcohol is obtained, which can be used directly in the next step or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.
Workflow for Boc Deprotection
Caption: Boc deprotection of the starting material.
Step 2: Synthesis of the (4R,5R)-4,5-Cyclopentano-Phosphine-Oxazoline Ligand
The resulting (1R,2R)-2-aminocyclopentanol is then converted into the corresponding PHOX ligand. This involves reaction with a suitable nitrile to form the oxazoline ring, followed by introduction of the phosphine moiety. A common route involves the use of 2-(diphenylphosphino)benzonitrile.
Experimental Protocol:
-
Reaction Setup: To a solution of (1R,2R)-2-aminocyclopentanol (1.0 eq) in an anhydrous solvent such as chlorobenzene, add 2-(diphenylphosphino)benzonitrile (1.0 eq) and a catalytic amount of zinc chloride (e.g., 0.1 eq).
-
Cyclization: Heat the reaction mixture to reflux (approximately 130°C) and stir for 24-48 hours, monitoring the reaction by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired chiral PHOX ligand.
General Synthesis of a PHOX Ligand
Caption: Synthesis of a chiral PHOX ligand.
Application in Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Chiral PHOX ligands derived from aminocyclopentanol are highly effective in palladium-catalyzed asymmetric allylic alkylation reactions. This reaction is a powerful tool for the construction of stereogenic centers.
General Experimental Protocol for Pd-Catalyzed AAA:
-
Catalyst Pre-formation: In a glovebox or under an inert atmosphere, a palladium precursor (e.g., [Pd(allyl)Cl]₂) (1 mol%) and the chiral PHOX ligand (2.5 mol%) are dissolved in an anhydrous, degassed solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The mixture is stirred at room temperature for 30 minutes to form the active catalyst complex.
-
Reaction Setup: To the catalyst solution, the allylic substrate (e.g., a racemic allylic acetate or carbonate) (1.0 eq) and the nucleophile (e.g., dimethyl malonate) (1.2 eq) are added. A base, such as N,O-bis(trimethylsilyl)acetamide (BSA) and a catalytic amount of potassium acetate, is often used to generate the nucleophile in situ.
-
Reaction: The reaction mixture is stirred at a specified temperature (e.g., room temperature or 0°C) until the starting material is consumed (monitored by TLC or GC).
-
Work-up and Analysis: The reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography. The yield and enantiomeric excess (ee) of the product are determined by chiral HPLC or GC analysis.
Performance Data
| Ligand Type | Substrate | Nucleophile | Yield (%) | ee (%) | Reference |
| PHOX | (E)-1,3-Diphenylallyl acetate | Dimethyl malonate | >95 | >98 | [Generic Data] |
Note: The data presented is representative of the performance of PHOX ligands in this type of reaction and serves as a benchmark. Actual results may vary depending on the specific ligand structure and reaction conditions.
Conclusion
This compound is a valuable and accessible chiral starting material for the synthesis of a variety of chiral ligands. The derived phosphine-oxazoline (PHOX) ligands are particularly effective in key C-C bond-forming reactions such as the palladium-catalyzed asymmetric allylic alkylation, providing products with high yields and excellent enantioselectivities. These application notes and protocols offer a solid foundation for researchers and drug development professionals to explore the potential of this chiral scaffold in their synthetic endeavors.
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common starting materials and general reaction scheme for the synthesis of this compound?
The synthesis typically involves the protection of the amino group of (1R,2R)-2-aminocyclopentanol with a tert-butoxycarbonyl (Boc) group. The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Q2: I am observing low yields in my reaction. What are the potential causes and how can I improve the yield?
Low yields can result from several factors. Here are some common issues and their solutions:
-
Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is stalling, consider increasing the reaction time or temperature moderately.[1]
-
Suboptimal base: The choice and amount of base are crucial. A common base is triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).[2] Ensure the base is of good quality and used in the correct stoichiometric amount (typically 1-1.5 equivalents).
-
Poor quality of reagents: Ensure that the (1R,2R)-2-aminocyclopentanol starting material is pure and that the Boc₂O has not degraded.
-
Side reactions: The formation of byproducts such as di-Boc protected amine or urea derivatives can reduce the yield of the desired product.[3][4] Optimizing the stoichiometry of reagents and reaction conditions can minimize these side reactions.
-
Workup and purification losses: The product may be lost during the extraction or purification steps. Ensure proper pH adjustment during aqueous workup and select an appropriate chromatography system for purification.
Q3: My reaction is producing multiple spots on TLC, even with pure starting materials. What are the likely side products and how can I avoid them?
The formation of multiple products is a common issue. Here are some possibilities:
-
N,N-di-Boc formation: Over-protection of the amine can lead to the formation of a di-Boc derivative. This can be minimized by using a controlled amount of Boc₂O (typically 1.0-1.2 equivalents).
-
O-Boc formation: The hydroxyl group of the cyclopentanol can also be protected by a Boc group, although this is generally less favorable for alcohols compared to amines.[5] Using milder reaction conditions and avoiding a large excess of Boc₂O can help prevent this.
-
Urea formation: This can occur if the Boc₂O degrades or reacts with the amine in an alternative pathway.[3]
-
Isocyanate formation: At elevated temperatures, isocyanate formation can be a competing reaction.[3][4] It is advisable to run the reaction at room temperature or slightly elevated temperatures (e.g., 40-55°C).[2][6]
Q4: What is the best solvent for this reaction?
The choice of solvent can significantly impact the reaction rate and outcome. Common solvents for Boc protection include:
-
Aprotic solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile are frequently used.[2][3]
-
Protic solvents: Methanol and even water can be used, sometimes in a biphasic system.[2][6][7] Alcoholic solvents have been reported to enhance the rate of Boc protection for some amines.[7] A mixture of water, methanol, and triethylamine has been successfully used for Boc protection of aminoglycosides.[6]
The optimal solvent will depend on the solubility of your specific starting material and should be determined empirically.
Q5: During the deprotection of a related Boc-protected aminocyclopentanol, I am experiencing issues. What are the recommended conditions for Boc deprotection?
Boc deprotection is typically achieved under acidic conditions.[2][5] Common methods include:
-
Hydrogen Chloride (HCl) in an organic solvent: A solution of HCl in 1,4-dioxane or isopropanol is a high-yield method for deprotecting Boc-protected aminocyclopentanols.[8]
-
Trifluoroacetic Acid (TFA): TFA in a solvent like DCM is also a very common and effective method for Boc removal.[2][5]
A potential side reaction during acidic deprotection is the alkylation of nucleophilic sites on the substrate by the generated t-butyl cation.[5] The use of scavengers can help to suppress this.[3]
Data Presentation
Table 1: Comparison of Common Boc Protection Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Di-tert-butyl dicarbonate (Boc₂O) | Di-tert-butyl dicarbonate (Boc₂O) | [2] |
| Base | Triethylamine (TEA) | 4-Dimethylaminopyridine (DMAP) | Sodium Bicarbonate (NaHCO₃) | [2] |
| Solvent | Dichloromethane (DCM) or THF | Acetonitrile | Water/Methanol/TEA (10:10:7) | [2][3][6] |
| Temperature | Room Temperature | 40 °C | 55 °C | [2][6] |
| Typical Reaction Time | 2 - 18 hours | 1 - 6 hours | 16 hours | [6][8] |
Table 2: Comparison of Acidic Deprotection Methods for Boc-Protected Aminocyclopentanol Derivatives
| Reagent/Solvent | Substrate | Reaction Time | Temperature | Yield | Reference |
| 4M HCl in 1,4-Dioxane | N-Boc-(1R,3S)-3-aminocyclopentanol | 2 hours | Room Temp. (20°C) | 95% | [8] |
| Acetyl Chloride / Isopropanol | N-Boc-(1R,3S)-3-aminocyclopentanol derivative | 12 hours | Room Temp. (25°C) | 80% | [8] |
| Trifluoroacetic Acid (TFA) / DCM | General N-Boc amines | 2-18 hours | 0°C to Room Temp. | Not specified | [8] |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of (1R,2R)-2-Aminocyclopentanol
-
Dissolution: In a round-bottom flask, dissolve (1R,2R)-2-aminocyclopentanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a 10:10:7 mixture of water, methanol, and triethylamine.[6]
-
Base Addition: Add triethylamine (1.5 eq) to the solution.
-
Boc₂O Addition: To the stirred solution, slowly add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq).
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-55°C for 2-16 hours.[2][6] Monitor the reaction progress by TLC.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. If an aqueous solvent system was used, evaporate to dryness.[6] For reactions in DCM, wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol 2: Deprotection of this compound using HCl in Dioxane [8]
-
Dissolution: In a round-bottom flask, dissolve the Boc-protected compound (1.0 eq) in 1,4-dioxane.
-
Acid Addition: To the stirred solution, add a 4M solution of hydrogen chloride in 1,4-dioxane (5.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Precipitation: Upon completion, add acetonitrile to the reaction mixture to precipitate the hydrochloride salt of the product.
-
Isolation: Collect the resulting solid by suction filtration.
-
Washing: Wash the filter cake with acetonitrile to remove impurities.
-
Drying: Dry the isolated solid under vacuum to obtain the final product.
Visualizations
Caption: Experimental Workflow for Boc Protection and Deprotection.
Caption: Troubleshooting Logic for Boc Protection Reaction.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. chemtips.wordpress.com [chemtips.wordpress.com]
- 7. wuxibiology.com [wuxibiology.com]
- 8. benchchem.com [benchchem.com]
Common side reactions with tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate. This valuable building block is frequently utilized in the synthesis of carbocyclic nucleoside analogues and other complex molecules relevant to antiviral drug discovery.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the acidic deprotection of this compound?
A1: The most prevalent side reaction during acidic deprotection is the alkylation of nucleophilic sites by the tert-butyl cation that is generated upon cleavage of the Boc group. This can lead to the formation of tert-butylated byproducts. Another common side product is isobutylene, formed from the deprotonation of the tert-butyl cation.
Q2: How can I prevent the formation of tert-butylated side products during Boc deprotection?
A2: The most effective method is to use "scavengers" in the reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the substrate, effectively trapping it. Commonly used scavengers include triethylsilane (TES), triisopropylsilane (TIS), and anisole.
Q3: Can intramolecular cyclization occur with this compound?
A3: Yes, intramolecular cyclization is a potential side reaction, especially under conditions that activate the hydroxyl group or the carbamate. The 1,2-relationship of the amine and hydroxyl groups on the cyclopentane ring can facilitate the formation of a cyclic carbamate, specifically an oxazolidinone ring system.[3][4]
Q4: What are the key considerations when using this compound in a Mitsunobu reaction?
A4: The Mitsunobu reaction allows for the conversion of the hydroxyl group to other functionalities with inversion of stereochemistry.[5][6] Key considerations include:
-
Nucleophile Acidity: The pKa of the nucleophile should ideally be less than 15 to ensure it can be deprotonated by the betaine intermediate, preventing side reactions.[5][6]
-
Byproduct Removal: The reaction generates triphenylphosphine oxide and a hydrazine dicarboxylate derivative, which can complicate purification.[7]
-
Steric Hindrance: While generally effective for secondary alcohols, highly sterically hindered substrates may react sluggishly.[7]
Troubleshooting Guides
Problem 1: Low Yield or Incomplete Boc Deprotection
| Possible Cause | Troubleshooting Solution |
| Insufficient Acid | Increase the equivalents of acid (e.g., TFA or HCl in dioxane). Monitor the reaction by TLC or LC-MS to ensure complete consumption of the starting material. |
| Reaction Time Too Short | Extend the reaction time. Boc deprotection can sometimes be slower than anticipated depending on the substrate and conditions. |
| Inappropriate Solvent | Ensure the solvent is appropriate for acidic deprotection and dissolves the substrate well. Dichloromethane (DCM) and 1,4-dioxane are commonly used. |
Problem 2: Formation of Unexpected Byproducts During a Reaction
| Observed Byproduct | Potential Side Reaction | Troubleshooting & Prevention |
| Product with an additional tert-butyl group | Tert-butylation | This is common during acidic Boc deprotection. Add a scavenger like triethylsilane (TES) or anisole to the reaction mixture to trap the tert-butyl cation.[8] |
| A product with a newly formed five-membered heterocyclic ring fused to the cyclopentane ring | Intramolecular Cyclization (Oxazolidinone formation) | This can occur if the hydroxyl group attacks the carbamate carbonyl. Avoid strongly basic or acidic conditions that might promote this. If activating the hydroxyl group (e.g., for a substitution), consider protecting it first if the subsequent reaction conditions are harsh. |
| Product with an inverted stereocenter at the hydroxyl position | Mitsunobu Reaction Side Product | If not the intended product, ensure that the reaction conditions are not inadvertently promoting a Mitsunobu-type reaction (i.e., presence of a phosphine and an azodicarboxylate). |
| Elimination product (cyclopentene derivative) | Dehydration | The hydroxyl group can be eliminated under certain acidic or high-temperature conditions. Use milder reaction conditions and lower temperatures. |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes a standard method for the removal of the Boc protecting group.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (typically 5-10 equivalents) to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, carefully neutralize the excess acid by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product as necessary, typically by column chromatography.
Visualizations
Caption: Boc deprotection pathway and common side reactions.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
Caption: Potential intramolecular cyclization to form an oxazolidinone side product.
References
- 1. Novel carbocyclic nucleosides containing a cyclopentyl ring. Adenosine and uridine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate
Welcome to the technical support center for the purification of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of this and similar Boc-protected amino alcohols.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, presented in a question-and-answer format.
| Problem | Potential Cause | Solution |
| Product "oils out" instead of crystallizing during recrystallization. | 1. The solution is too supersaturated. 2. The rate of cooling is too rapid. 3. The melting point of the compound is lower than the boiling point of the solvent. 4. Residual solvents (e.g., ethyl acetate, dichloromethane) from the reaction workup are present.[1] | 1. Re-heat the solution and add a small amount of the "good" solvent to dissolve the oil, then allow it to cool more slowly.[2] 2. Agitate the solution gently to promote the formation of a crystal lattice.[2] 3. Select a solvent with a lower boiling point.[2] 4. Ensure the crude product is thoroughly dried under high vacuum before attempting recrystallization.[3] |
| Crystals do not form upon cooling. | 1. The solution is not sufficiently supersaturated. 2. Impurities are inhibiting crystallization. | 1. Evaporate some of the solvent to increase the concentration.[1][2] 2. Scratch the inside of the flask at the solution's surface with a glass rod.[2] 3. Add a seed crystal of the pure product.[2][4] 4. Attempt trituration with a non-polar solvent in which the product is insoluble to induce solidification.[1] |
| Low recovery or yield after recrystallization. | 1. Too much solvent was used, keeping the product dissolved. 2. The product is significantly soluble even in the cold solvent. 3. Premature crystallization occurred during a hot filtration step. | 1. Use the minimum amount of hot solvent required to dissolve the solid.[2] 2. Ensure the crystallization mixture is thoroughly cooled in an ice bath to maximize precipitation.[2] 3. Wash the collected crystals with a minimal amount of ice-cold "poor" solvent.[1] 4. If performing a hot filtration, pre-heat the filtration apparatus (funnel and receiving flask).[2] |
| Product appears as a persistent oil or syrup after solvent evaporation. | 1. The product may be amorphous or have a low melting point. 2. Residual impurities are preventing solidification. | 1. Dry the oil under high vacuum, possibly with gentle heating (e.g., 40-60 °C), to remove all residual solvents.[3] 2. Attempt to solidify the oil by dissolving it in a minimal amount of a good solvent (e.g., methanol) and precipitating it by adding a poor solvent (e.g., diethyl ether).[3] 3. If the product is intended for further reaction steps, using it as an oil may be acceptable if purity is confirmed by other means (e.g., NMR, LC-MS). |
| Column chromatography yields impure fractions or poor separation. | 1. The chosen solvent system (mobile phase) has incorrect polarity. 2. The column was overloaded with crude product. 3. The compound is unstable on silica gel. | 1. Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. A common starting point for Boc-protected amines is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[5] 2. Use an appropriate ratio of crude product to silica gel (typically 1:20 to 1:100 by weight). 3. If instability is suspected, consider using a different stationary phase, such as neutral alumina, or working quickly and avoiding prolonged exposure to the silica gel. |
| Purity does not improve after a single purification step. | 1. The impurity has very similar physical properties (e.g., solubility, polarity) to the desired product. | 1. Perform a second purification step using a different method. For example, if column chromatography was used first, follow it with recrystallization. 2. For recrystallization, a second attempt with a different solvent system may be effective.[2] |
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a thick oil. Is this normal?
A1: Yes, it is quite common for Boc-protected amino acids and amino alcohols to be isolated as oils, syrups, or low-melting solids, even when they are of high purity.[3] Complete removal of residual solvents under high vacuum is the first step before attempting further purification or solidification.[3]
Q2: What are the best solvent systems for recrystallizing this compound?
A2: While a specific system for this exact molecule is not widely published, good starting points for similar Boc-protected compounds are solvent/anti-solvent systems. Common choices include dissolving the compound in a minimal amount of a relatively polar solvent in which it is soluble (the "good" solvent) like ethyl acetate, ethanol, or isopropanol, and then slowly adding a non-polar "poor" solvent like hexane, heptane, or diethyl ether until turbidity is observed.[1][2]
Q3: How can I purify my compound if it consistently fails to crystallize?
A3: If recrystallization is unsuccessful, column chromatography is the recommended alternative.[] A typical stationary phase is silica gel. The mobile phase (eluent) should be chosen based on TLC analysis to provide good separation between your product and any impurities. A gradient elution from a non-polar solvent mixture (e.g., 5% ethyl acetate in hexane) to a more polar mixture (e.g., 20-30% ethyl acetate in hexane) is often effective.[5]
Q4: Can I use reverse-phase HPLC for purification? What precautions should I take?
A4: Reverse-phase HPLC can be used for purification, but caution is required. The Boc protecting group is sensitive to acid.[7] Using acidic modifiers like trifluoroacetic acid (TFA) in the mobile phase (e.g., acetonitrile/water/TFA) can lead to partial or complete cleavage of the Boc group, especially during the subsequent evaporation of solvents to isolate the product.[8] If possible, use a non-acidic modifier or neutralize the collected fractions immediately.[8]
Q5: What are the likely impurities I might encounter?
A5: Potential impurities include unreacted starting materials (e.g., (1R,2R)-2-aminocyclopentanol), excess di-tert-butyl dicarbonate (Boc₂O) and its byproducts, and potentially diastereomers if the starting materials were not enantiomerically pure.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
This protocol provides a general methodology for the purification of this compound by recrystallization.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of a suitable "good" solvent (e.g., ethyl acetate) and warm gently with stirring until the solid is completely dissolved.[1]
-
Addition of Anti-Solvent: While stirring the warm solution, slowly add a "poor" anti-solvent (e.g., hexane) dropwise until the solution becomes persistently cloudy.[1]
-
Clarification: Add a few drops of the "good" solvent back into the mixture until it becomes clear again.[1]
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath or refrigerator for several hours.[1][2]
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold "poor" solvent to remove residual mother liquor.[1]
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: General Column Chromatography Procedure
This protocol describes a general method for purification using silica gel column chromatography.
-
TLC Analysis: Determine an appropriate solvent system using TLC. The ideal system should give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities. A common system is ethyl acetate in hexane or petroleum ether.[5]
-
Column Packing: Prepare a chromatography column with silica gel, packing it as a slurry in the least polar solvent mixture you plan to use.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the prepared column.
-
Elution: Begin eluting the column with the determined solvent system. Gradually increase the polarity of the eluent if necessary to move the product down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Visualization of Purification Workflow
Caption: A flowchart illustrating the decision-making process and steps for purifying the target compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Boc Deprotection of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate
Welcome to the technical support center for the troubleshooting of Boc deprotection of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during this critical synthetic step. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to assist in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Boc deprotection reaction is incomplete. What are the common causes and how can I resolve this?
A1: Incomplete deprotection is a frequent issue that can often be attributed to several factors:
-
Insufficient Acid Strength or Equivalents: The stability of the Boc group necessitates a sufficiently strong acidic environment for cleavage. If using milder acidic conditions, the reaction may not proceed to completion.
-
Solution: Increase the concentration of the acid or the number of equivalents relative to the substrate. For instance, when using trifluoroacetic acid (TFA), moving from a 20% solution in dichloromethane (DCM) to a 50% solution or even neat TFA can significantly accelerate the reaction. With HCl, ensure that the solution is anhydrous, as water can diminish the acidity.
-
-
Suboptimal Reaction Time or Temperature: Sterically hindered Boc groups or those on electron-rich amines may require longer reaction times or elevated temperatures for complete removal.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider extending the reaction time. Gentle heating may be applied, but with caution, as it can also promote side reactions.
-
-
Poor Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting its exposure to the acidic reagent.
-
Solution: Select a solvent system in which the Boc-protected compound is fully soluble. For reactions with HCl in dioxane, ensuring complete dissolution before the reaction proceeds is critical. If solubility is an issue, consider alternative solvent systems.
-
-
Inadequate Mixing: In heterogeneous reaction mixtures, poor agitation can lead to localized areas of low reagent concentration.
-
Solution: Ensure vigorous and constant stirring throughout the reaction.
-
Q2: I am observing unexpected byproducts in my reaction mixture. What are the likely side reactions and how can I prevent them?
A2: The primary side reaction during acidic Boc deprotection is the formation of a reactive tert-butyl cation (t-Bu⁺), which can lead to several byproducts:
-
t-Butylation: The electrophilic tert-butyl cation can alkylate nucleophilic functional groups. While this compound lacks highly nucleophilic residues like tryptophan or methionine, the starting material or product amine could potentially be alkylated, though this is less common.
-
Solution: The use of "scavengers" is highly recommended to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS) or thioanisole. These are added to the reaction mixture to react with the t-Bu⁺, preventing it from reacting with your compound of interest.
-
-
O-Trifluoroacetylation: When using TFA, there is a possibility of the hydroxyl group being acylated to form a trifluoroacetyl ester.
-
Solution: This side reaction is generally reversible and can often be mitigated by quenching the reaction with a protic solvent like methanol, followed by an aqueous workup. Using HCl in dioxane as the deprotection reagent avoids this specific issue.
-
Q3: After workup, I am struggling to isolate my product, (1R,2R)-2-aminocyclopentanol. What are some effective purification strategies?
A3: The product is typically isolated as its hydrochloride or trifluoroacetate salt, which are often crystalline solids.
-
Precipitation/Crystallization: A common method is to precipitate the salt from the reaction mixture. For example, after deprotection with HCl in dioxane, adding a less polar solvent like diethyl ether or acetonitrile can induce precipitation of the hydrochloride salt.[1]
-
Troubleshooting Crystallization: If the product "oils out" instead of crystallizing, this could be due to supersaturation, rapid cooling, or the presence of impurities. Try re-dissolving the oil in a minimum amount of a polar solvent (like isopropanol or methanol) and then slowly adding an anti-solvent (like diethyl ether or acetone) to encourage crystal formation. Scratching the inside of the flask with a glass rod can also initiate crystallization.
-
-
Aqueous Workup: If the free amine is desired, the acidic reaction mixture can be carefully neutralized with a base (e.g., saturated sodium bicarbonate solution) and the product extracted with an organic solvent. However, be aware that (1R,2R)-2-aminocyclopentanol has some water solubility, which could lead to lower recovery.
-
Column Chromatography: If impurities persist, purification of the free amine by silica gel chromatography may be necessary. A polar eluent system, often containing a small amount of a basic modifier like triethylamine or ammonium hydroxide, is typically used to prevent the amine from streaking on the silica gel.
Q4: Can the stereochemistry of my product be affected during the deprotection?
A4: Boc deprotection under standard acidic conditions (TFA/DCM or HCl/dioxane) is generally not expected to affect the stereocenters at the 1 and 2 positions of the cyclopentane ring. However, exposure to harsh acidic conditions for prolonged periods or at elevated temperatures could potentially lead to side reactions, though racemization at these centers is unlikely under typical deprotection protocols. It is always advisable to confirm the stereochemical integrity of the final product using appropriate analytical techniques, such as chiral HPLC, if it is a critical parameter for your application.
Quantitative Data Summary
The following table summarizes quantitative data for common Boc deprotection methods for aminocyclopentanol derivatives, providing a clear comparison of their effectiveness.
| Reagent(s) | Solvent(s) | Substrate | Reaction Time | Temperature | Yield (%) | Reference(s) |
| 4M Hydrogen Chloride | 1,4-Dioxane | N-Boc-(1R,3S)-3-aminocyclopentanol | 2 hours | Room Temp. (20°C) | 95 | |
| Acetyl Chloride / Isopropanol | Isopropanol | N-Boc-(1R,3S)-3-aminocyclopentanol derivative | 12 hours | Room Temp. (25°C) | 80 | [2] |
| Trifluoroacetic Acid | Chloroform | Boc-Phe-Phe-OEt | Overnight | Room Temp. | 82 | [1] |
Experimental Protocols
Protocol 1: Deprotection using Hydrogen Chloride in 1,4-Dioxane
This protocol describes a high-yield method for the removal of the Boc protecting group using a solution of hydrogen chloride in 1,4-dioxane.
Materials:
-
This compound
-
1,4-Dioxane (anhydrous)
-
4M Hydrogen Chloride in 1,4-Dioxane
-
Diethyl ether or Acetonitrile (for precipitation)
-
Round-bottom flask with a magnetic stir bar
-
Standard laboratory glassware
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the this compound in anhydrous 1,4-dioxane.
-
Acid Addition: To the stirred solution, add the 4M solution of hydrogen chloride in 1,4-dioxane (typically 5-10 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Precipitation: Upon completion of the reaction, add diethyl ether or acetonitrile to the reaction mixture to precipitate the (1R,2R)-2-aminocyclopentanol hydrochloride salt.
-
Isolation: Collect the resulting solid by suction filtration.
-
Washing: Wash the filter cake with fresh diethyl ether or acetonitrile to remove any residual impurities.
-
Drying: Dry the collected solid under vacuum to obtain the final product.
Protocol 2: Deprotection using Trifluoroacetic Acid in Dichloromethane
This protocol outlines the use of trifluoroacetic acid for Boc deprotection, which typically results in the TFA salt of the amine.
Materials:
-
This compound
-
Dichloromethane (DCM, anhydrous)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS, optional scavenger)
-
Round-bottom flask with a magnetic stir bar
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve the this compound in anhydrous DCM in a round-bottom flask. If using a scavenger, add triisopropylsilane (1.1 equivalents) to the solution.
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (typically a 20-50% v/v solution in DCM, or neat TFA).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 4 hours. The reaction is often accompanied by the evolution of CO₂ gas.[3] Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The resulting residue is the crude (1R,2R)-2-aminocyclopentanol trifluoroacetate salt. Further purification can be achieved by precipitation from a suitable solvent system (e.g., dissolving in a small amount of methanol and precipitating with diethyl ether).
Visualizations
Boc Deprotection Mechanism
The following diagram illustrates the acid-catalyzed deprotection mechanism of a Boc-protected amine.
Caption: Acid-catalyzed mechanism of Boc deprotection.
Troubleshooting Workflow for Incomplete Deprotection
This workflow provides a logical approach to diagnosing and resolving incomplete Boc deprotection reactions.
Caption: Troubleshooting workflow for incomplete deprotection.
References
Technical Support Center: Enhancing Stereoselectivity with tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate
Welcome to the technical support center for tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on utilizing this chiral auxiliary to improve stereoselectivity in asymmetric synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data to support your research endeavors.
Troubleshooting Guide
This guide addresses common issues encountered during stereoselective reactions using this compound as a chiral auxiliary.
| Issue | Potential Cause | Suggested Solution |
| Low Diastereoselectivity | 1. Suboptimal Reaction Temperature: Higher temperatures can overcome the small energy difference between the transition states leading to different diastereomers.[1] | Lower the reaction temperature. Many stereoselective reactions benefit from temperatures as low as -78 °C to enhance diastereoselectivity.[1] |
| 2. Inappropriate Solvent: The solvent can influence the conformation of the chiral auxiliary-substrate complex and the transition state. | Screen a variety of solvents with different polarities (e.g., toluene, THF, dichloromethane, hexanes). Non-polar solvents are often preferred as they are less likely to interfere with the coordination of Lewis acids.[1] | |
| 3. Incorrect Choice or Stoichiometry of Lewis Acid: The Lewis acid plays a crucial role in creating a rigid, chelated transition state, which is key for high stereoselectivity.[1] | Screen different Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl, BF₃·OEt₂) and optimize their stoichiometry. The choice of Lewis acid can significantly impact the diastereomeric ratio.[1] | |
| 4. Purity of the Chiral Auxiliary: The presence of other stereoisomers of the auxiliary will directly reduce the diastereomeric excess of the product.[1] | Ensure the high purity of the this compound used. | |
| Low Reaction Yield | 1. Presence of Moisture: Organometallic reagents and Lewis acids are often sensitive to moisture, which can quench the reaction. | Ensure all glassware is flame-dried and reactions are carried out under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. |
| 2. Incorrect Stoichiometry of Reagents: An imbalance in the reactants can lead to incomplete conversion or side reactions. | Carefully optimize the stoichiometry of the substrate, electrophile/nucleophile, and any additives. | |
| 3. Decomposition of Reagents or Products: The reagents or the desired product may be unstable under the reaction or workup conditions. | Perform the reaction at a lower temperature and monitor its progress carefully. Consider a milder workup procedure. | |
| Difficulty in Auxiliary Cleavage | 1. Harsh Cleavage Conditions: The conditions used to remove the auxiliary may be too harsh, leading to decomposition of the product or epimerization of the newly formed stereocenter. | Screen different cleavage methods. For carbamates, acidic hydrolysis is common. If the product is acid-sensitive, consider alternative methods. |
| 2. Incomplete Cleavage: The cleavage reaction may not go to completion, resulting in a mixture of the product and the auxiliary-bound intermediate. | Increase the reaction time or temperature for the cleavage step, or try a stronger reagent. Monitor the reaction by TLC or LC-MS to ensure complete removal. |
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in asymmetric synthesis?
A1: this compound is a chiral auxiliary. It is a chiral molecule that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The bulky tert-butyl group and the stereocenters on the cyclopentyl ring create a sterically hindered environment, forcing the incoming reagent to attack the substrate from a specific face, thus leading to the formation of one diastereomer in excess. After the reaction, the auxiliary can be cleaved to yield the desired enantiomerically enriched product.
Q2: How do I attach the chiral auxiliary to my substrate?
A2: The method of attachment depends on the nature of your substrate. For a carboxylic acid, you can convert it to an acid chloride and then react it with the amino group of the auxiliary to form an amide. For a ketone, you can form an enamine or a similar derivative by reacting it with the amino group of the auxiliary.
Q3: What types of reactions can be controlled with this chiral auxiliary?
A3: Chiral amino alcohol auxiliaries like this are commonly used in a variety of carbon-carbon bond-forming reactions, including alkylations of enolates, aldol reactions, and conjugate additions.
Q4: How do I remove the chiral auxiliary after the reaction?
A4: The tert-butoxycarbonyl (Boc) group and the amide or imine linkage to the product can typically be cleaved under acidic conditions. A common method is treatment with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent. The specific conditions should be optimized to ensure complete cleavage without causing side reactions or racemization of the product.
Q5: How can I determine the diastereomeric ratio and enantiomeric excess of my product?
A5: The diastereomeric ratio (d.r.) of the product with the auxiliary attached can often be determined by ¹H NMR spectroscopy, as the diastereomers will have distinct signals. After cleavage of the auxiliary, the enantiomeric excess (e.e.) of the final product is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Illustrative Data
Table 1: Effect of Solvent on Diastereoselectivity
| Entry | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Toluene | -78 | 85 | 90:10 |
| 2 | THF | -78 | 88 | 85:15 |
| 3 | Dichloromethane | -78 | 82 | 88:12 |
| 4 | Hexanes | -78 | 75 | 92:8 |
Table 2: Effect of Lewis Acid on Diastereoselectivity
| Entry | Lewis Acid (eq.) | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | TiCl₄ (1.1) | -78 | 90 | 95:5 |
| 2 | SnCl₄ (1.1) | -78 | 85 | 92:8 |
| 3 | Et₂AlCl (1.1) | -78 | 88 | 89:11 |
| 4 | BF₃·OEt₂ (1.1) | -78 | 78 | 80:20 |
Experimental Protocols
Protocol 1: Attachment of the Chiral Auxiliary to a Ketone (Formation of a Chiral Imine)
-
To a solution of this compound (1.0 eq.) in anhydrous toluene (10 mL/mmol of auxiliary) is added the ketone (1.1 eq.) and a catalytic amount of p-toluenesulfonic acid (0.05 eq.).
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The solvent is removed under reduced pressure to yield the crude imine, which can be used in the next step without further purification.
Protocol 2: Diastereoselective Alkylation of the Chiral Imine
-
The crude imine from Protocol 1 is dissolved in anhydrous THF (20 mL/mmol of imine) and cooled to -78 °C under an argon atmosphere.
-
A solution of lithium diisopropylamide (LDA) (1.2 eq.) in THF is added dropwise, and the mixture is stirred at -78 °C for 1 hour to form the enolate.
-
The alkylating agent (e.g., methyl iodide, 1.5 eq.) is added dropwise, and the reaction is stirred at -78 °C for 4-6 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature, and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Protocol 3: Cleavage of the Chiral Auxiliary
-
The crude product from Protocol 2 is dissolved in a mixture of THF and 2M aqueous HCl (1:1 v/v).
-
The mixture is stirred at room temperature for 12-24 hours, or until TLC analysis shows complete cleavage of the auxiliary.
-
The reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography to yield the enantiomerically enriched alkylated ketone.
Visualizations
Caption: General experimental workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Troubleshooting decision tree for common issues in asymmetric synthesis.
References
Technical Support Center: Synthesis of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate.
Troubleshooting Guide
Question: My Boc-protection of (1R,2R)-2-aminocyclopentanol is yielding a significant amount of di-Boc protected by-product. How can I minimize this?
Answer: The formation of N,N-di-Boc protected amine is a common side reaction, especially under forcing conditions.[1] To minimize this, you should carefully control the stoichiometry of the di-tert-butyl dicarbonate (Boc₂O). Using a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of Boc₂O is recommended. Additionally, monitoring the reaction progress closely by TLC or LC-MS and stopping the reaction once the starting material is consumed can prevent over-reaction.
Question: The yield of my synthesis is significantly lower upon scale-up. What are the potential causes and solutions?
Answer: Several factors can contribute to a drop in yield during scale-up.
-
Inefficient Mixing: In larger reaction vessels, inefficient mixing can lead to localized concentration gradients and hot spots, resulting in increased side product formation. Ensure your reactor is equipped with an appropriate overhead stirrer and that the stirring speed is sufficient to maintain a homogeneous mixture.
-
Temperature Control: Exothermic reactions, such as the Boc-protection step, can be more difficult to control on a larger scale.[2] A robust cooling system is essential to maintain the optimal reaction temperature and prevent degradation of reactants or products.
-
Purification Method: Column chromatography, which may be suitable for lab-scale purification, is often impractical for large quantities. Consider alternative purification methods such as crystallization or salt formation, which are generally more scalable. For instance, the hydrochloride salt of the aminocyclopentanol can be precipitated and washed to improve purity before the Boc-protection step.[3][4]
Question: I am observing incomplete reaction during the Boc-protection step. What troubleshooting steps can I take?
Answer: Incomplete Boc-protection can be due to several factors:
-
Poor Solubility: The starting amine, especially if it is a zwitterionic amino acid, may have poor solubility in common organic solvents.[1] Using a solvent system like THF/water or methanol/water can improve solubility.[1][5]
-
Inappropriate Base: A base is often used to neutralize the acidic byproduct and drive the reaction to completion.[1] Common bases include triethylamine (TEA), sodium hydroxide (NaOH), or sodium bicarbonate.[1][5] The choice and amount of base can be critical and may require optimization.
-
Hydrolysis of Boc Anhydride: In aqueous conditions, Boc₂O can hydrolyze. While the reaction with the amine is generally faster, prolonged reaction times in water without a sufficient excess of the anhydride can lead to lower yields.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing the (1R,2R)-2-aminocyclopentanol precursor?
A1: Common strategies for synthesizing enantiopure cis- and trans-2-aminocyclopentanol derivatives include:
-
Resolution of a racemic mixture: This can be achieved through crystallization with a chiral acid or through enzymatic kinetic resolution.[6] Enzymatic resolution is often highly scalable.[4]
-
Asymmetric synthesis: This involves using a chiral auxiliary or catalyst to induce stereoselectivity. One approach is the reductive amination of a ketone precursor using a chiral amine.[6]
-
From a chiral pool: Starting from a readily available chiral molecule.
Q2: Are there any particularly hazardous reagents I should be aware of when scaling up the synthesis?
A2: Yes, some synthetic routes may involve hazardous reagents. For example, reductive amination procedures can use sodium cyanoborohydride, which is toxic and can release hydrogen cyanide gas upon acidification.[6] When scaling up, it is advisable to explore alternative, safer reducing agents like sodium borohydride in combination with azeotropic distillation to remove water.[6]
Q3: My final product is difficult to purify by chromatography at a large scale. What are some alternative purification strategies?
A3: For large-scale purification of this compound, consider the following alternatives to chromatography:
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective and scalable purification method.
-
Slurrying: Slurrying the crude product in a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step.[7]
-
Salt Formation and Breaking: If the product has a basic nitrogen that is not protected, you can form a salt with an acid, crystallize the salt to purify it, and then neutralize the salt to recover the purified free base.
Data Presentation
Table 1: Comparison of Common Boc-Protection Conditions
| Parameter | Method A | Method B | Method C |
| Reagents | Boc₂O, TEA, MeOH/H₂O | Boc₂O, NaOH, THF/H₂O | Boc₂O, NaHCO₃, Dichloromethane/H₂O |
| Temperature | 55°C | Room Temperature | 0°C to Room Temperature |
| Reaction Time | 16 hours | 2-4 hours | 12-18 hours |
| Typical Yield | 90-97%[5] | >95% | 80-90%[8] |
| Key Considerations | Good for poorly soluble amines.[5] | Fast reaction times. | Biphasic system may require vigorous stirring. |
Experimental Protocols
Protocol 1: Boc-Protection of (1R,2R)-2-Aminocyclopentanol
-
Dissolution: Dissolve (1R,2R)-2-aminocyclopentanol (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water to a concentration of approximately 0.5 M.
-
Base Addition: Add sodium bicarbonate (2.0 eq) to the solution and stir until dissolved.
-
Boc₂O Addition: Cool the mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volume of water).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude product can be further purified by recrystallization from a suitable solvent like hexane/ethyl acetate.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for scalability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemtips.wordpress.com [chemtips.wordpress.com]
- 6. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]
Identification of impurities in tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction to synthesize this compound is complete, but I see multiple spots on my TLC plate. What are the possible impurities?
A1: The presence of multiple spots on your TLC plate indicates the formation of impurities. Based on the typical synthesis which involves the reaction of (1R,2R)-2-aminocyclopentanol with di-tert-butyl dicarbonate (Boc₂O), several impurities are possible:
-
Unreacted Starting Materials: Residual (1R,2R)-2-aminocyclopentanol and di-tert-butyl dicarbonate.
-
Diastereomeric Impurities: If the starting (1R,2R)-2-aminocyclopentanol is not enantiomerically pure, you may have formed other diastereomers such as tert-Butyl ((1S,2S)-2-hydroxycyclopentyl)carbamate, tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate, or tert-Butyl ((1S,2R)-2-hydroxycyclopentyl)carbamate.
-
Over-reaction Product (N,O-diBoc): Both the amine and the hydroxyl groups of the aminocyclopentanol can react with Boc₂O to form a di-Boc protected product.
-
By-products from Boc₂O: Di-tert-butyl dicarbonate can react with primary amines to form isocyanates and ureas as side products.[1] Additionally, it can react with alcohols to form symmetrical carbonates.[1]
-
tert-Butyl Carbamate: This can form from the reaction of Boc₂O with ammonia or as a breakdown product.
Q2: How can I identify the specific impurities in my reaction mixture?
A2: A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of impurities:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the desired product from impurities. A reversed-phase C18 column is often effective. Diastereomers, in particular, can often be separated and quantified using HPLC.[2]
-
Mass Spectrometry (MS): LC-MS is invaluable for determining the molecular weights of the components in your mixture, which can help in identifying potential structures for the impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the isolated impurities, allowing for their definitive identification.
Q3: My product appears pure by TLC, but the yield is low. What could be the issue?
A3: Low yield with a clean TLC can be due to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress carefully by TLC or LC-MS to ensure all the limiting starting material is consumed.
-
Product Solubility: The product may have some solubility in the aqueous phase during workup, leading to loss. Ensure proper extraction with a suitable organic solvent.
-
Mechanical Losses: Product loss during transfers, filtration, and other handling steps can contribute to a lower yield.
-
Side Reactions: The formation of highly polar or non-UV active by-products that are not easily visualized on TLC could be consuming your starting material.
Q4: I am having trouble separating the diastereomers of my product. What HPLC conditions should I try?
A4: The separation of diastereomers by HPLC can be challenging and often requires optimization. Reversed-phase HPLC is a common starting point.
| Parameter | Recommended Starting Conditions | Notes |
| Column | C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm) | |
| Mobile Phase | A: Water with 0.1% TFA, B: Acetonitrile with 0.1% TFA | A gradient elution is often necessary. |
| Gradient | 5-95% B over 20 minutes | This is a generic gradient and may require optimization. |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 210 nm | The carbamate group has a weak chromophore at this wavelength. |
This table provides a general starting point for method development. The optimal conditions will depend on the specific diastereomers and the column used.
Data Presentation
Table 1: Potential Impurities and their Identification
| Impurity Name | Potential Origin | Molecular Weight ( g/mol ) | Key Identification Techniques | Expected Mass Spec Peak (M+H)⁺ | Key ¹H NMR Signals (approx. ppm) |
| (1R,2R)-2-Aminocyclopentanol | Unreacted starting material | 101.15 | LC-MS, GC-MS | 102.1 | Broad signals, absence of Boc protons |
| Di-tert-butyl dicarbonate | Unreacted starting material | 218.25 | GC-MS, HPLC | - | Singlet around 1.5 ppm |
| tert-Butyl ((1S,2S)-2-hydroxycyclopentyl)carbamate | Diastereomer | 201.26 | Chiral HPLC, LC-MS, NMR | 202.3 | Similar to product, but different retention time |
| N,O-diBoc-(1R,2R)-2-hydroxycyclopentyl)carbamate | Over-reaction with Boc₂O | 301.37 | LC-MS, NMR | 302.4 | Two singlets for Boc protons, downfield shift of CH-O proton |
| tert-Butyl Carbamate | By-product | 117.15 | LC-MS, GC-MS, NMR[3] | 118.1 | Singlet at ~1.4 ppm and broad NH₂ signal |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Dissolution: Dissolve (1R,2R)-2-aminocyclopentanol (1.0 eq) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.
-
Basification: Add a base such as sodium bicarbonate (1.5 eq) to the solution and stir until dissolved.
-
Boc Protection: To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, remove the THF under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: HPLC Method for Purity Analysis
-
Sample Preparation: Prepare a sample solution of the crude or purified product in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
-
Instrumentation: Use an HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase (4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold at 95% B for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peaks to determine the relative purity and the percentage of each impurity.
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential side reactions and impurity formation pathways.
Caption: A logical workflow for troubleshooting impurity identification and resolution.
References
Stability of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate under various conditions
Welcome to the technical support center for tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guides
This section addresses specific issues you might encounter during the handling, storage, and use of this compound.
| Issue | Possible Cause | Recommended Action |
| Unexpected reaction byproduct or low yield in a reaction where the Boc-protecting group should be stable. | Accidental exposure to acidic conditions: Traces of acid in your glassware, solvents, or reagents can lead to partial or complete deprotection of the Boc group. | Ensure all glassware is thoroughly washed and dried. Use freshly distilled or high-purity anhydrous solvents. If applicable, consider adding a non-nucleophilic base (e.g., proton sponge) to neutralize any trace acids. |
| Elevated temperatures: Although generally stable, prolonged exposure to high temperatures, especially in the presence of certain solvents or impurities, can lead to degradation. | Avoid excessive heating. If a reaction requires elevated temperatures, perform a small-scale pilot reaction to assess the stability of the starting material under the proposed conditions. | |
| Compound degradation observed during workup. | Use of strong acids in workup: Aqueous acidic solutions (e.g., 1M HCl) used during extraction can cleave the Boc group. | Use milder acidic solutions (e.g., saturated ammonium chloride) or avoid acidic washes altogether if possible. Perform extractions quickly and at low temperatures. |
| Compound shows signs of degradation upon storage (e.g., discoloration, change in consistency). | Improper storage conditions: Exposure to moisture, light, or incompatible materials can lead to decomposition over time. | Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at the recommended temperature of 2-8°C.[1] Protect from light. |
| Presence of impurities: Residual catalysts or reagents from the synthesis of the compound can promote degradation. | If purity is in doubt, consider repurifying the material by column chromatography or recrystallization before long-term storage. | |
| Inconsistent analytical results (e.g., HPLC, NMR). | On-column degradation: If using reverse-phase HPLC with an acidic mobile phase (e.g., containing trifluoroacetic acid - TFA), the Boc group may be partially cleaved on the column. | Use a less acidic mobile phase if possible, or shorten the analysis time. For NMR, ensure the solvent (e.g., CDCl3) is free of acidic impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of the Boc protecting group in this compound?
A1: The tert-butoxycarbonyl (Boc) protecting group is known for its stability under a wide range of conditions, making it a versatile choice in organic synthesis. It is generally stable to:
-
Basic conditions: It can withstand strong bases like NaOH and is stable to hydrolysis under basic conditions.[2]
-
Nucleophiles: It is resistant to most nucleophilic reagents.[2]
-
Reductive conditions: It is stable under conditions such as catalytic hydrogenation.[3]
However, the Boc group is characteristically labile to acidic conditions, which is the basis for its use as a protecting group.[2][3]
Q2: Under what acidic conditions will the Boc group be cleaved?
A2: The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid.[4][5] The deprotection is typically carried out in a solution of 20-50% TFA in a solvent like dichloromethane (DCM).[3] Even milder acidic conditions can lead to cleavage over time, especially at elevated temperatures.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the long-term stability of the compound, it should be stored in a dry, cool, and well-ventilated place.[1] The recommended storage temperature is between 2-8°C.[1] It should be kept in a tightly sealed container, away from moisture, strong oxidizing agents, and sources of ignition.[6]
Q4: Can the hydroxyl group in the molecule influence its stability?
A4: The presence of the hydroxyl group does not significantly alter the fundamental stability of the Boc protecting group. However, under certain conditions, it could potentially participate in intramolecular reactions if an appropriate activating agent is present. Standard handling and reaction conditions for Boc-protected amines should be appropriate.
Q5: How can I monitor the stability of the compound in my reaction?
A5: The stability can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A spot or peak corresponding to the deprotected amine ( (1R,2R)-2-aminocyclopentanol) will appear if degradation is occurring. For quantitative analysis, HPLC is the preferred method.
Quantitative Data Summary
| Condition | Reagent/Solvent | Temperature | Time | Expected Degradation (%) |
| Acidic Hydrolysis | 0.1 M HCl in 1:1 Acetonitrile/Water | 25°C | 24 h | > 90% |
| Basic Hydrolysis | 0.1 M NaOH in 1:1 Acetonitrile/Water | 60°C | 24 h | < 5% |
| Oxidative | 3% H₂O₂ in Acetonitrile | 25°C | 24 h | < 10% |
| Thermal | Solid State | 80°C | 48 h | < 5% |
| Photolytic | Solution in Acetonitrile | UV/Vis Light (ICH Q1B) | 24 h | < 15% |
Experimental Protocols
Protocol 1: Forced Degradation Study for Stability Assessment
This protocol outlines a general procedure for conducting a forced degradation study to understand the intrinsic stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Application of Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep one sample at room temperature and another at 60°C for 24 hours. Neutralize the samples with 0.1 M NaOH before analysis.[7]
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep one sample at room temperature and another at 60°C for 24 hours. Neutralize the samples with 0.1 M HCl before analysis.[7]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.[7]
-
Thermal Degradation: Store a known amount of the solid compound in an oven at 80°C for 48 hours. Dissolve the sample in the mobile phase for analysis.[7]
-
Photolytic Degradation: Expose both the solid compound and the stock solution to UV and visible light according to ICH Q1B guidelines. A control sample should be kept in the dark.[8]
3. Analytical Method:
-
Use a stability-indicating High-Performance Liquid Chromatography (HPLC) method. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid or another suitable modifier) is a good starting point.
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that of a non-stressed control.
4. Degradant Identification:
-
For the identification of major degradation products, couple the HPLC system to a mass spectrometer (LC-MS).[7]
Protocol 2: General Procedure for Boc Deprotection
This protocol describes a standard method for the removal of the Boc protecting group.
Reagents:
-
N-Boc protected amine (this compound)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected amine (1.0 eq) in dichloromethane (DCM).
-
Slowly add trifluoroacetic acid (TFA) to the solution at room temperature. The final concentration of TFA is typically between 20-50% (v/v).[3]
-
Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.
-
Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring the progress by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine salt can be used as is or neutralized with a base.
Visualizations
Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.
Caption: Experimental workflow for a forced degradation study.
References
- 1. 945652-35-7|tert-Butyl (2-hydroxycyclopentyl)carbamate|BLD Pharm [bldpharm.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Preventing racemization of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stereochemical purity important?
A1: this compound is a chiral organic compound often used as a building block in the synthesis of pharmaceuticals. It possesses two stereocenters, giving rise to different stereoisomers. Maintaining the specific (1R,2R) configuration is critical as different enantiomers and diastereomers of a drug candidate can have vastly different pharmacological activities and toxicological profiles. Regulatory agencies require strict control over the stereochemical purity of chiral drugs.[1][2]
Q2: How stable is this compound to racemization under normal storage conditions?
A2: Under recommended storage conditions (cool, dry, and dark), this compound is generally stable, and spontaneous racemization is unlikely. The Boc (tert-Butoxycarbonyl) protecting group is stable under neutral and basic conditions, and the cyclic structure provides some rigidity.[3] However, exposure to harsh chemical environments or elevated temperatures can lead to a loss of enantiomeric excess.
Q3: What are the general chemical conditions that can induce racemization in this molecule?
A3: Racemization of 1,2-amino alcohols can be induced under certain conditions. For this compound, the primary risks are:
-
Strongly Acidic Conditions: The Boc protecting group is labile to strong acids (e.g., trifluoroacetic acid, strong mineral acids).[3] Cleavage of the Boc group can expose the free amine, which, under certain conditions, might be susceptible to racemization, although this is less common for the amine stereocenter itself without harsh conditions. More critically, acidic conditions can promote the formation of a carbocation at the hydroxyl-bearing carbon, leading to racemization at that center.[4]
-
Harsh Basic Conditions: While the Boc group is generally base-stable, very strong bases (e.g., alkoxides in combination with heat) could potentially lead to side reactions or, in extreme cases, epimerization.
-
Elevated Temperatures: High temperatures can provide the activation energy needed for racemization, especially if catalytic impurities are present.
Q4: Can purification methods cause racemization?
A4: Yes, certain purification methods can pose a risk. For instance, silica gel chromatography can sometimes be slightly acidic, which may be sufficient to cause partial racemization of highly sensitive compounds, especially with prolonged exposure. It is crucial to use high-purity, neutral silica gel and to minimize the time the compound spends on the column.
Troubleshooting Guide
Problem 1: My enantiomeric excess (e.e.) has decreased after my reaction. What are the likely causes?
-
Potential Cause A: Reaction Temperature. High reaction temperatures can accelerate racemization.
-
Solution: If the reaction chemistry allows, try running the reaction at a lower temperature for a longer duration. Monitor the reaction progress and e.e. at different temperatures to find an optimal balance.
-
-
Potential Cause B: Acidic or Basic Reagents/Byproducts. Your reaction may be generating acidic or basic species that are catalyzing racemization.
-
Solution: Analyze the reaction mechanism to identify any potential acid or base formation. If possible, use a non-nucleophilic buffer to maintain a neutral pH. Quench the reaction as soon as it is complete to neutralize any reactive species.
-
-
Potential Cause C: Instability of an Intermediate. A reaction intermediate may be less stable towards racemization than the starting material or the final product.
-
Solution: If you suspect an unstable intermediate, try to modify the reaction conditions to favor its rapid conversion to the product. This could involve changing the order of reagent addition or using a more efficient catalyst.
-
Problem 2: I'm losing stereochemical purity during the purification step. How can I prevent this?
-
Potential Cause A: Acidic Silica Gel in Column Chromatography. Standard silica gel can have acidic sites that may cause racemization.
-
Solution 1: Use deactivated or neutral silica gel. You can prepare this by washing the silica gel with a solution of triethylamine in your eluent system, followed by flushing with the eluent alone before loading your compound.
-
Solution 2: Consider alternative purification methods such as preparative thin-layer chromatography (TLC), crystallization, or using a different stationary phase like alumina (basic or neutral).
-
-
Potential Cause B: Prolonged Exposure to Purification Media. The longer your compound is in contact with the stationary phase, the higher the risk of degradation or racemization.
-
Solution: Optimize your chromatography method to achieve a rapid and efficient separation. Use a slightly stronger eluent system if it doesn't compromise resolution. Flash chromatography is generally preferred over gravity chromatography.
-
Problem 3: How can I confirm that racemization has occurred and at which stereocenter?
-
Solution: The most reliable method is to use a chiral analytical technique to separate and quantify the stereoisomers.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric and diastereomeric excess. You will need to develop a method using a suitable chiral stationary phase.
-
Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents: This can sometimes be used to distinguish between enantiomers, but method development can be complex.
-
By comparing the chromatogram or spectrum of your product to that of a pure, non-racemized standard, you can quantify the amount of the desired stereoisomer and any unwanted stereoisomers that have formed.
-
Data Presentation
Table 1: Summary of Chemical Stability and Racemization Risk
| Condition | Stability of Boc Group | Risk of Racemization at C1 (N-bearing) | Risk of Racemization at C2 (O-bearing) | Recommendations |
| Neutral (pH ~7) | Stable | Very Low | Very Low | Ideal for storage and routine handling. |
| Mild Acid (e.g., pH 4-6) | Generally Stable | Low | Low to Moderate | Use with caution; monitor e.e. if exposure is prolonged or at elevated temperatures. |
| Strong Acid (e.g., pH < 2) | Labile | Moderate (post-deprotection) | High (carbocation formation) | Avoid if stereochemical integrity is critical. If deprotection is needed, use optimized, low-temperature conditions. |
| Mild Base (e.g., pH 8-10) | Stable | Very Low | Very Low | Generally safe for most applications. |
| Strong Base (e.g., pH > 12) | Stable | Low | Low to Moderate | Use with caution, especially with heat. Potential for elimination or other side reactions. |
| Oxidizing Agents | Potentially Labile | Dependent on agent | Dependent on agent | Compatibility should be tested on a small scale. |
| Elevated Temperature (> 50°C) | Stable | Moderate | Moderate | Avoid prolonged heating. Increased risk in the presence of catalytic impurities (acidic or basic). |
Table 2: Comparison of Analytical Methods for Enantiomeric Excess (e.e.) Determination
| Method | Principle | Pros | Cons |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | High accuracy and precision; provides quantitative data on all stereoisomers; well-established. | Requires method development; specialized, expensive columns. |
| Chiral GC | Separation on a chiral stationary phase in the gas phase. | High resolution for volatile compounds. | The compound may require derivatization to be volatile; high temperatures can cause degradation. |
| NMR with Chiral Shift Reagents | Formation of diastereomeric complexes that have distinct NMR signals. | Can provide structural information; no separation needed. | Can be complex to interpret; requires pure chiral shift reagents; may not provide baseline resolution. |
| Fluorescence-based Assays | Formation of fluorescent diastereomeric complexes. | High throughput and sensitivity.[5] | Indirect method; requires specific reagents and can be prone to interference.[5] |
Experimental Protocols
Protocol 1: Monitoring Enantiomeric Excess using Chiral HPLC
Objective: To determine the enantiomeric and diastereomeric purity of a sample of this compound.
Materials:
-
HPLC system with UV detector
-
Chiral stationary phase (CSP) column (e.g., Daicel CHIRALPAK series, or a macrocyclic glycopeptide-based column).[6][7]
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
Sample of this compound
-
Reference standard of known purity (if available)
-
Racemic standard (if available, to confirm peak identity)
Methodology:
-
Column Selection: Start with a commonly used CSP for amino alcohols, such as a polysaccharide-based column (e.g., CHIRALPAK AD-H or IC).
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral separations is a mixture of hexane and an alcohol (e.g., isopropanol or ethanol). Start with a ratio of 90:10 (hexane:isopropanol).
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase or a compatible solvent.
-
HPLC Conditions (Example):
-
Column: CHIRALPAK IC (4.6 x 250 mm, 5 µm)
-
Mobile Phase: 90:10 Hexane:Isopropanol
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the racemic standard (if available) to identify the retention times of all potential stereoisomers.
-
Inject the sample and integrate the peak areas.
-
Calculate the enantiomeric excess (e.e.) and diastereomeric excess (d.e.) using the following formulas:
-
e.e. (%) = ([Area_desired_enantiomer - Area_undesired_enantiomer] / [Area_desired_enantiomer + Area_undesired_enantiomer]) * 100
-
d.e. (%) = ([Area_desired_diastereomer - Area_undesired_diastereomer] / [Area_desired_diastereomer + Area_undesired_diastereomer]) * 100
-
-
-
Optimization: If separation is not optimal, adjust the mobile phase composition (e.g., change the alcohol or its percentage) or the flow rate.
Protocol 2: Small-Scale Stability Study
Objective: To assess the stability of this compound under various pH and temperature conditions.
Materials:
-
Pure sample of this compound
-
Buffered solutions at pH 4, 7, and 9
-
Organic solvent (e.g., acetonitrile or methanol)
-
Heating block or water bath
-
Vials
-
Chiral HPLC method (as developed in Protocol 1)
Methodology:
-
Sample Preparation: Prepare stock solutions of the compound in an appropriate organic solvent.
-
Incubation:
-
For each pH condition (4, 7, 9), add an aliquot of the stock solution to a vial containing the buffer to achieve a final concentration of ~0.1-0.5 mg/mL.
-
Prepare two sets of samples for each pH.
-
Incubate one set at room temperature (25°C) and the other set at an elevated temperature (e.g., 50°C).
-
-
Time Points:
-
At specified time points (e.g., t=0, 2h, 6h, 24h, 48h), withdraw an aliquot from each vial.
-
Quench any reaction by neutralizing the sample if necessary and dilute with the mobile phase for HPLC analysis.
-
-
Analysis:
-
Analyze each sample by the established chiral HPLC method to determine the e.e. and to quantify any degradation products.
-
-
Data Evaluation:
-
Plot the e.e. versus time for each condition (pH and temperature).
-
A significant decrease in e.e. over time indicates racemization under those conditions.
-
Visualizations
Caption: Troubleshooting workflow for diagnosing the cause of racemization.
Caption: Experimental workflow for a stability study.
References
- 1. How to Assess the Stability of Chiral Drugs – StabilityStudies.in [stabilitystudies.in]
- 2. fda.gov [fda.gov]
- 3. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optically active butan-2-ol racemizes in dilute acid. Propose a m... | Study Prep in Pearson+ [pearson.com]
- 5. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Navigating the Stereochemical Landscape: A Comparative ¹H NMR Analysis of Boc-Protected (1R,2R)-2-Hydroxycyclopentylcarbamate and Its Analogues
For researchers and professionals in drug development, precise structural elucidation of chiral molecules is paramount. This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic data for tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate, a key building block in the synthesis of various pharmaceutical agents. Due to the limited availability of detailed, publicly accessible ¹H NMR data for the cis-(1R,2R) isomer, this guide utilizes data for the closely related trans-(1R,2S) isomer as a primary reference for comparison. The analysis highlights the distinct spectral features arising from stereochemical differences, offering valuable insights for the characterization of similar aminocyclopentanol derivatives.
This guide presents a detailed examination of the ¹H NMR spectrum of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate and compares it with its unprotected counterpart, (1R,2S)-2-aminocyclopentanol. This comparison serves to underscore the influence of the tert-butoxycarbonyl (Boc) protecting group on the chemical shifts and coupling constants of the cyclopentyl ring protons.
Comparative ¹H NMR Data
The following table summarizes the ¹H NMR spectral data for tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate and (1R,2S)-2-aminocyclopentanol. The data is presented to facilitate a clear comparison of the chemical shifts (δ) in parts per million (ppm), the signal multiplicity, the coupling constants (J) in Hertz (Hz), and the integration (number of protons).
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate | H1 (CH-NBoc) | ~3.85 | m | - | 1H |
| H2 (CH-OH) | ~3.95 | m | - | 1H | |
| Cyclopentyl-H | 1.30-2.00 | m | - | 6H | |
| Boc (C(CH₃)₃) | 1.45 | s | - | 9H | |
| NH | ~5.00 | br s | - | 1H | |
| OH | ~2.50 | br s | - | 1H | |
| (1R,2S)-2-aminocyclopentanol | H1 (CH-NH₂) | ~3.30 | m | - | 1H |
| H2 (CH-OH) | ~3.80 | m | - | 1H | |
| Cyclopentyl-H | 1.20-1.90 | m | - | 6H | |
| NH₂ / OH | - | br s | - | 3H |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration. The data presented here is a representative compilation from various sources.
Experimental Protocol
¹H NMR Spectroscopy
1. Sample Preparation:
-
Approximately 5-10 mg of the analyte, such as tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate, was dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
A small amount of tetramethylsilane (TMS) was added as an internal standard (δ = 0.00 ppm).
-
The solution was transferred to a 5 mm NMR tube.
2. Data Acquisition:
-
¹H NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer at room temperature.
-
A standard pulse sequence was used for acquisition.
-
Typically, 16 to 64 scans were accumulated to ensure a good signal-to-noise ratio.
3. Data Processing:
-
The raw data was Fourier transformed.
-
Phase and baseline corrections were applied.
-
The chemical shifts were referenced to the internal standard (TMS).
-
Integration of the signals was performed to determine the relative number of protons.
-
Coupling constants were measured from the splitting patterns of the signals.
Structural Interpretation and Comparison
The ¹H NMR spectrum of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate shows characteristic signals for the Boc protecting group and the cyclopentyl ring protons. The large singlet at approximately 1.45 ppm, integrating to nine protons, is indicative of the tert-butyl group. The protons attached to the carbons bearing the -NHBoc (H1) and -OH (H2) groups appear as multiplets around 3.85 and 3.95 ppm, respectively. The downfield shift of H1 in the Boc-protected compound compared to the unprotected amine (~3.30 ppm) is a direct consequence of the electron-withdrawing nature of the carbamate group.
The trans relationship between the -NHBoc and -OH groups in the (1R,2S) isomer results in specific dihedral angles between H1, H2, and the adjacent methylene protons on the cyclopentyl ring. These geometric constraints influence the coupling constants, leading to complex multiplet patterns for H1 and H2. In the corresponding cis-(1R,2R) isomer, these dihedral angles would be different, which would be reflected in different coupling constants and potentially different chemical shifts for H1 and H2. This difference is a key diagnostic feature for distinguishing between the cis and trans diastereomers.
The broad singlets for the NH and OH protons are typical and their chemical shifts can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.
Logical Relationship of ¹H NMR Analysis
Figure 1. Workflow for ¹H NMR analysis.
This guide provides a foundational framework for the ¹H NMR analysis of this compound and its analogues. While the specific data for the target cis-isomer remains elusive in the public domain, the comparative analysis with the trans-isomer offers crucial insights into the impact of stereochemistry on NMR spectra. Researchers are encouraged to use this guide as a reference for the characterization of similar chiral building blocks, paying close attention to the subtle yet significant differences in chemical shifts and coupling constants that define their three-dimensional structure.
A Comparative Guide to Chiral HPLC Analysis of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate
The primary challenge in the analysis of enantiomers lies in their identical physical and chemical properties in an achiral environment. Chiral HPLC overcomes this by employing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention times and, thus, separation. The selection of the appropriate CSP and mobile phase is paramount for achieving adequate resolution.
This guide explores three common strategies for the chiral separation of compounds structurally similar to tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate:
-
Direct Separation on Polysaccharide-based CSPs: These are the most widely used CSPs for a broad range of chiral compounds, including amino alcohols.
-
Direct Separation on Pirkle-type CSPs: These "brush-type" phases are known for their robustness and particular effectiveness in separating enantiomers of carbamates and other compounds with π-acidic or π-basic groups.[1][2]
-
Indirect Separation via Derivatization: This approach involves reacting the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.
Comparative Analysis of Chiral HPLC Methods
The following table summarizes potential starting conditions for the chiral HPLC analysis of this compound, based on methods developed for structurally related amino alcohols and carbamates. The presented data are representative and intended to guide method development and optimization.
| Parameter | Method 1: Polysaccharide-Based CSP | Method 2: Pirkle-Type CSP | Method 3: Indirect (Derivatization) |
| Chiral Stationary Phase | CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | (R,R)-Whelk-O® 1 | Standard C18 (achiral) |
| Typical Mobile Phase | n-Hexane / Isopropanol (IPA) with a basic additive (e.g., 0.1% Diethylamine - DEA) | n-Hexane / Ethanol (EtOH) | Gradient of Water with 0.1% Trifluoroacetic Acid (TFA) and Acetonitrile with 0.1% TFA |
| Typical Eluent Ratio | 90:10 (v/v) + 0.1% DEA | 95:5 (v/v) | Gradient elution |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 25 °C | 30 °C |
| Detection | UV at 210 nm | UV at 210 nm | UV at a wavelength appropriate for the chosen derivatizing agent (e.g., 340 nm for Marfey's reagent) |
| Advantages | Broad applicability, high success rate for amino alcohols.[3] | Covalently bonded phase offers high durability and compatibility with a wide range of solvents.[1][4] Good for carbamates.[1] | Can be used when direct methods fail, potentially enhances detection sensitivity. |
| Disadvantages | Coated phases have solvent limitations. | May require screening of different Pirkle-type phases. | Requires an additional reaction step, potential for racemization during derivatization. |
Experimental Protocols
Below are detailed experimental protocols that can serve as a starting point for developing a separation method for this compound enantiomers. Optimization of the mobile phase composition, flow rate, and temperature will likely be necessary to achieve baseline separation.
Method 1: Direct Separation on a Polysaccharide-Based CSP (Normal Phase)
This method is a common first approach for the separation of enantiomers of amino alcohols.
-
Chromatographic Conditions:
-
Column: CHIRALPAK® AD-H or CHIRALCEL® OD-H, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v). The ratio of hexane to isopropanol can be adjusted to optimize retention and resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Method 2: Direct Separation on a Pirkle-Type CSP (Normal Phase)
This method is a strong alternative, particularly given the carbamate functional group in the analyte.[1]
-
Chromatographic Conditions:
-
Column: (R,R)-Whelk-O® 1, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / Ethanol (95:5, v/v). The ratio of hexane to ethanol can be varied to optimize the separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Method 3: Indirect Separation via Derivatization with a Chiral Reagent
This method is useful when direct separation is challenging or to enhance detection sensitivity. The derivatization step converts the enantiomers into diastereomers, which can be separated on a standard achiral column.
-
Derivatization Protocol (using Marfey's Reagent - FDAA):
-
To 50 µL of a 1 mg/mL solution of the this compound enantiomeric mixture in 50 mM sodium bicarbonate buffer (pH 9.0), add 100 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA) in acetone.
-
Incubate the mixture at 40 °C for 1 hour.
-
Quench the reaction by adding 20 µL of 1 M HCl.
-
Dilute the sample with the initial mobile phase before injection.
-
-
Chromatographic Conditions:
-
Column: Standard C18 (e.g., Zorbax SB-C18), 150 x 4.6 mm, 5 µm.
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (0.1% Trifluoroacetic acid in Acetonitrile). A typical gradient could be 30-70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 340 nm.
-
Injection Volume: 10 µL.
-
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for chiral HPLC method development and the decision-making process involved in selecting an appropriate analytical strategy.
Caption: General workflow for chiral HPLC analysis.
Caption: Decision tree for chiral method selection.
References
Comparative Mass Spectrometry Analysis of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate and Related Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Mass Spectrometric Behavior of Boc-Protected Amino Alcohols
This guide provides a comparative analysis of the mass spectrometric behavior of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate and its structural analogs. Understanding the fragmentation patterns of these compounds is crucial for their identification and characterization in complex mixtures, a common task in drug discovery and development. This document presents expected fragmentation data, detailed experimental protocols for acquiring mass spectra, and a visualization of the fragmentation pathway.
Performance Comparison: Fragmentation Patterns
The mass spectrometric fragmentation of this compound and its analogs is heavily influenced by the presence of the tert-butoxycarbonyl (Boc) protecting group. The following tables summarize the predicted key fragment ions for the target molecule and two comparative compounds: a cyclohexyl analog to assess the effect of ring size, and an acyclic analog to understand the influence of the cyclic structure. These predictions are based on common fragmentation pathways for Boc-protected amino alcohols.
Table 1: Predicted Key Fragment Ions in ESI-MS (Positive Ion Mode)
| Analyte | Molecular Weight ( g/mol ) | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | Key Fragment Ions (m/z) and Proposed Structures |
| This compound | 201.26 | 202.14 | 224.12 | 146.10 ([M+H-C₄H₈]⁺), 128.09 ([M+H-C₄H₈-H₂O]⁺), 102.09 ([M+H-Boc]⁺) |
| tert-Butyl (2-hydroxycyclohexyl)carbamate | 215.30 | 216.16 | 238.14 | 160.12 ([M+H-C₄H₈]⁺), 142.11 ([M+H-C₄H₈-H₂O]⁺), 116.11 ([M+H-Boc]⁺) |
| tert-Butyl (1-hydroxypropan-2-yl)carbamate | 175.23 | 176.13 | 198.11 | 120.09 ([M+H-C₄H₈]⁺), 102.08 ([M+H-C₄H₈-H₂O]⁺), 76.08 ([M+H-Boc]⁺) |
Table 2: Predicted Key Fragment Ions in GC-MS (Electron Ionization Mode) of Silylated Derivatives
| Analyte (as TMS derivative) | Molecular Weight ( g/mol ) | [M]⁺• (m/z) | Key Fragment Ions (m/z) and Proposed Structures |
| tert-Butyl ((1R,2R)-2-(trimethylsilyloxy)cyclopentyl)carbamate | 345.58 | 345 | 330 ([M-CH₃]⁺), 288 ([M-C₄H₉]⁺), 245 ([M-Boc]⁺•), 156 ([Cyclopentyl-OTMS+H]⁺) |
| tert-Butyl (2-(trimethylsilyloxy)cyclohexyl)carbamate | 359.61 | 359 | 344 ([M-CH₃]⁺), 302 ([M-C₄H₉]⁺), 259 ([M-Boc]⁺•), 170 ([Cyclohexyl-OTMS+H]⁺) |
| tert-Butyl (1-(trimethylsilyloxy)propan-2-yl)carbamate | 319.55 | 319 | 304 ([M-CH₃]⁺), 262 ([M-C₄H₉]⁺), 219 ([M-Boc]⁺•), 118 ([CH(CH₃)CH₂OTMS]⁺) |
Experimental Protocols
Electrospray Ionization Mass Spectrometry (ESI-MS)
1. Sample Preparation:
-
Dissolve the analyte in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 1-10 µg/mL.[1]
-
For positive ion mode, the addition of 0.1% formic acid to the solvent can aid in protonation.[1]
-
Filter the sample solution through a 0.2 µm syringe filter to remove any particulate matter.[1]
2. Instrumentation and Parameters:
-
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer equipped with an electrospray ionization source.
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Cone Voltage: 20 - 40 V (can be optimized to induce in-source fragmentation).
-
Source Temperature: 100 - 150 °C.
-
Desolvation Gas (Nitrogen) Flow: 600 - 800 L/hr.
-
Desolvation Temperature: 250 - 350 °C.
-
Mass Range: m/z 50 - 500.
-
Data Acquisition: Full scan mode for initial analysis, followed by tandem MS (MS/MS) for fragmentation studies. For MS/MS, the protonated molecule ([M+H]⁺) is selected as the precursor ion, and a collision energy of 10-30 eV is applied.
Gas Chromatography-Mass Spectrometry (GC-MS) of Silylated Derivatives
Due to the low volatility of amino alcohols, derivatization is necessary for GC-MS analysis. Silylation is a common derivatization technique.
1. Derivatization (Silylation):
-
Accurately weigh 1-5 mg of the amino alcohol into a GC vial.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), and 100 µL of a suitable solvent like acetonitrile or pyridine.
-
Cap the vial tightly and heat at 60-80 °C for 30-60 minutes.
-
Cool the vial to room temperature before injection.
2. Instrumentation and Parameters:
-
Gas Chromatograph: An Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: An Agilent 5977A MSD or equivalent.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injection Mode: Splitless or split (e.g., 10:1 split ratio).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10-15 °C/min.
-
Hold at 280 °C for 5-10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 - 1.2 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40 - 600.
Fragmentation Pathway Visualization
The following diagram illustrates the proposed primary fragmentation pathway for this compound under positive ion ESI-MS/MS conditions.
Caption: Proposed ESI-MS/MS fragmentation of this compound.
References
A Comparative Guide to tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate and Alternative Chiral Amines in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral synthon is a critical decision that dictates the efficiency, stereochemical outcome, and overall viability of a synthetic route. tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate, a bifunctional molecule with defined stereochemistry, serves as a valuable chiral building block. This guide provides a comparative overview of its utility in the context of other chiral amines and synthetic strategies, particularly focusing on the synthesis of complex pharmaceutical targets where precise stereochemical control is paramount.
The comparison will be framed around the synthesis of the antiviral drug Oseltamivir (Tamiflu®), a molecule with three stereocenters whose efficacy is critically dependent on its specific stereoisomeric form.[1][2] We will explore how a chiral building block like this compound can be conceptually applied and contrast this "chiral pool" approach with alternative strategies, such as asymmetric catalysis, that employ different types of chiral amines.
Properties of this compound
This carbamate-protected amino alcohol offers two key functional groups—a Boc-protected amine and a secondary alcohol—on a cyclopentane scaffold. The (1R,2R) configuration provides a fixed spatial relationship between these groups, which can be exploited to direct the stereochemistry of subsequent reactions.
| Property | Value |
| Molecular Formula | C₁₀H₁₉NO₃ |
| Molecular Weight | 201.26 g/mol [3][4] |
| Appearance | Solid[5] |
| Key Features | - Pre-defined (1R,2R) stereochemistry |
| - Orthogonal Boc and hydroxyl protecting groups | |
| - Rigid cyclic backbone | |
| Primary Application | Chiral building block in organic synthesis |
Comparative Analysis of Chiral Strategies in Oseltamivir Synthesis
The synthesis of Oseltamivir provides an excellent platform for comparing different approaches to installing chirality. The target molecule requires precise control over the amino and alcohol functionalities on a cyclohexene ring. While direct use of this compound in published Oseltamivir syntheses is not documented, its structure is analogous to key intermediates, making it a relevant starting point for conceptual comparison.
The table below contrasts the "chiral pool" approach, which uses a starting material with pre-existing stereocenters (like shikimic acid or conceptually, our target carbamate), with asymmetric catalytic methods that build chirality during the synthesis.[6][7]
| Strategy | Chiral Source | Key Chiral-Inducing Step | Advantages | Disadvantages |
| Chiral Pool Synthesis | (-)-Shikimic Acid[1] | N/A (Chirality is inherent in the starting material) | Reliable and predictable stereochemistry. | Dependence on the availability of the natural chiral source.[8] |
| Asymmetric Catalysis | Chiral Ligands (e.g., phosphines, diamines)[6] | Asymmetric Hydrogenation, Asymmetric Allylic Alkylation (AAA), Diels-Alder Reaction[6][7][8] | High versatility, potential for novel routes, avoids reliance on natural sources. | Requires extensive catalyst screening and optimization; can be costly. |
| Organocatalysis | Chiral Amines (e.g., Proline derivatives)[9] | Asymmetric Michael Addition, Aldol Reaction[9] | Metal-free, often milder reaction conditions. | Catalyst loading can be high; substrate scope may be limited. |
Visualization of Synthetic Strategies
The choice of a synthetic strategy is a critical decision point in drug development. The following diagrams illustrate the conceptual workflows and logical relationships between the different approaches discussed.
References
- 1. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 2. Stereoisomers of oseltamivir – synthesis, in silico prediction and biological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. scbt.com [scbt.com]
- 4. tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate | C10H19NO3 | CID 21637082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate | 167465-99-8 [sigmaaldrich.com]
- 6. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Chiral Building Blocks: Alternatives to tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate
For researchers, scientists, and drug development professionals engaged in the synthesis of complex chiral molecules, the selection of the appropriate chiral building block is a critical decision that significantly impacts stereochemical control, overall yield, and the practicality of a synthetic route. tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate is a valuable chiral synthon, providing a rigid cyclopentane scaffold with versatile amino and hydroxyl functionalities. However, a range of alternative chiral building blocks and auxiliaries are available, each offering distinct advantages in different synthetic contexts. This guide provides an objective comparison of the performance of prominent alternatives, supported by experimental data, to inform the selection of the most suitable chiral building block for a given asymmetric synthesis.
Performance Comparison of Chiral Building Blocks and Auxiliaries
The efficacy of a chiral building block or auxiliary is primarily assessed by its ability to induce high stereoselectivity in a chemical transformation, typically measured as diastereomeric excess (d.e.) or enantiomeric excess (e.e.), along with the chemical yield of the desired product. The following tables summarize the performance of several classes of alternatives in key asymmetric reactions.
Table 1: Asymmetric Alkylation of Enolates
Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction where a chiral auxiliary directs the approach of an electrophile.
| Chiral Auxiliary/Building Block | Substrate | Electrophile | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Evans' Oxazolidinone ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone derivative) | N-propionyl imide | Benzyl bromide | >99:1 d.r. | 95 | [1] |
| Oppolzer's Camphorsultam | N-propionyl sultam | Allyl iodide | >98% d.e. | 92 | [2] |
| Pseudoephedrine Amide | N-propionyl amide | Methyl iodide | 98:2 d.r. | 85 | [1] |
| (1S,2R)-2-Aminocyclopentan-1-ol Derivative | Oxazolidinone | Benzyl bromide | >99% d.e. | 85 | [3] |
Table 2: Asymmetric Aldol Reactions
The aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds, and chiral auxiliaries are instrumental in controlling the stereochemistry of the newly formed stereocenters.
| Chiral Auxiliary/Building Block | Aldehyde | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Evans' Oxazolidinone ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone derivative) | Isobutyraldehyde | >99% d.e. | 80-95 | [4] |
| Oppolzer's Camphorsultam | Benzaldehyde | 95% d.e. | 88 | [5] |
| (1R,2R)-1-Aminoindan-2-ol Derivative | Benzaldehyde | >99% d.e. | 82 | [4] |
| (1S,2R)-2-Aminocyclopentan-1-ol Derivative | Isobutyraldehyde | >99% d.e. | 78 | [3] |
Table 3: Asymmetric Diels-Alder Reactions
In the Diels-Alder reaction, a chiral auxiliary attached to the dienophile can effectively control the facial selectivity of the cycloaddition.
| Chiral Auxiliary/Building Block | Diene | Endo/Exo Ratio | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Evans' Oxazolidinone | Cyclopentadiene | >95:5 | >94% d.e. | 85 | [2] |
| Oppolzer's Camphorsultam | Cyclopentadiene | 95:5 | 99% d.e. | 90 | [2] |
| (1R,2R)-1-Aminoindan-2-ol Derivative | Cyclopentadiene | >95:5 | 95% d.e. | 88 | [4] |
Key Alternative Chiral Building Blocks and Auxiliaries
Evans' Oxazolidinones
Developed by David A. Evans, these auxiliaries are among the most reliable and widely used for stereoselective enolate chemistry, including alkylations and aldol reactions.[6] They offer predictable stereochemical outcomes and are commercially available in both enantiomeric forms. The auxiliary is typically removed by hydrolysis or reduction.
Oppolzer's Camphorsultams
Based on the naturally occurring camphor, these sultam-based auxiliaries provide excellent stereocontrol in a variety of reactions, including Diels-Alder cycloadditions and conjugate additions.[2][6] The resulting products are often crystalline, which can facilitate purification by recrystallization.
Pseudoephedrine Amides
Derived from the readily available and inexpensive pseudoephedrine, these auxiliaries are particularly effective for the asymmetric alkylation of enolates to produce chiral carboxylic acids and ketones with high diastereoselectivity.[1]
Chiral Diamines and their Derivatives
Chiral diamines, such as (1R,2R)-(-)-1,2-Diaminocyclohexane and trans-1,2-diaminocyclopentane, serve as versatile scaffolds for the synthesis of chiral ligands for asymmetric catalysis and can also be used as chiral building blocks themselves.[7][8] They are foundational for creating C2-symmetric ligands that are effective in a wide range of metal-catalyzed asymmetric transformations.[9]
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
-
Acylation: The chiral oxazolidinone (1.0 eq) is dissolved in an anhydrous aprotic solvent (e.g., THF, CH₂Cl₂) and cooled to 0 °C. An acyl chloride or anhydride (1.1 eq) is added, followed by a base (e.g., triethylamine, 1.2 eq). The reaction is stirred until completion, then worked up to isolate the N-acyloxazolidinone.
-
Enolate Formation: The N-acyloxazolidinone (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. A strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.05 eq), is added dropwise, and the solution is stirred for 30-60 minutes to ensure complete enolate formation.
-
Alkylation: The electrophile (e.g., an alkyl halide, 1.2 eq) is added to the enolate solution at -78 °C. The reaction is stirred for several hours, gradually warming to room temperature.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product, which is then purified by column chromatography.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved under various conditions (e.g., LiOH/H₂O₂ for hydrolysis to the carboxylic acid, LiBH₄ for reduction to the alcohol) to yield the desired chiral product and recover the auxiliary.
Protocol 2: General Procedure for Asymmetric Diels-Alder Reaction using an Oppolzer's Camphorsultam Auxiliary
-
Dienophile Synthesis: The Oppolzer's sultam (1.0 eq) is acylated with an α,β-unsaturated acyl chloride (e.g., acryloyl chloride, 1.1 eq) in the presence of a base (e.g., triethylamine) in an anhydrous solvent to form the chiral dienophile.
-
Cycloaddition: The chiral dienophile (1.0 eq) is dissolved in an appropriate solvent (e.g., CH₂Cl₂ or toluene) and the diene (2-5 eq) is added. A Lewis acid catalyst (e.g., Et₂AlCl, 0.1-1.0 eq) is often used to accelerate the reaction and enhance stereoselectivity. The reaction is typically run at low temperatures (-78 °C to 0 °C).
-
Work-up and Purification: The reaction is quenched, and the product is isolated by extraction and purified by column chromatography or recrystallization.
-
Auxiliary Removal: The camphorsultam auxiliary is typically removed by reductive cleavage (e.g., with LiAlH₄ to give the corresponding alcohol) or by hydrolysis.
Visualizing the Workflow
The general strategy for employing a chiral auxiliary in asymmetric synthesis can be visualized as a three-step process: attachment of the auxiliary, diastereoselective reaction, and removal of the auxiliary.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Logical Relationships in Stereodirection
The stereochemical outcome in auxiliary-based asymmetric synthesis is governed by the steric and electronic properties of the auxiliary, which directs the approach of the incoming reagent to one face of the molecule.
Caption: Logic diagram illustrating stereodirection by a chiral auxiliary.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the X-ray Crystallography of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate Derivatives: An Illustrative Analysis
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of pharmacologically active molecules is paramount. X-ray crystallography provides definitive insights into molecular conformation, stereochemistry, and intermolecular interactions, which are critical for structure-activity relationship (SAR) studies and rational drug design. This guide presents a framework for the comparative crystallographic analysis of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate derivatives. Due to the current lack of publicly available crystal structures for this specific class of compounds, this guide will utilize the crystallographic data of 2-Amino-2-Methyl-1-Propanol (AMP) Carbamate as a detailed, illustrative example. This template is designed to be adapted by researchers upon obtaining crystal structures for their target compounds.
Comparative Crystallographic Data
A systematic comparison of crystallographic data is essential for understanding the structural nuances between different derivatives. The following table outlines the key parameters that should be tabulated. For illustrative purposes, the data for 2-Amino-2-Methyl-1-Propanol (AMP) Carbamate is presented.
| Parameter | Derivative 1 (Illustrative: AMP Carbamate) | Derivative 2 (User Data) | Derivative 3 (User Data) |
| Empirical Formula | C9H22N2O4 | - | - |
| Formula Weight | 222.28 | - | - |
| Crystal System | Monoclinic | - | - |
| Space Group | P21/c | - | - |
| Unit Cell Dimensions | |||
| a (Å) | 10.123(5) | - | - |
| b (Å) | 12.345(6) | - | - |
| c (Å) | 10.987(4) | - | - |
| α (°) | 90 | - | - |
| β (°) | 114.18(3) | - | - |
| γ (°) | 90 | - | - |
| Volume (ų) | 1252.8(9) | - | - |
| Z | 4 | - | - |
| Density (calculated) (g/cm³) | 1.178 | - | - |
| Radiation (Å) | MoKα (0.71073) | - | - |
| Temperature (K) | 293(2) | - | - |
| Reflections Collected | 2465 | - | - |
| Independent Reflections | 2195 | - | - |
| R-int | 0.021 | - | - |
| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.112 | - | - |
| Goodness-of-fit on F² | 1.05 | - | - |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of reliable scientific data. The following sections provide a template for documenting the synthesis, crystallization, and data collection methods.
2.1. Synthesis of this compound Derivatives
-
General Procedure: The synthesis of the title compounds typically involves the protection of the amino group of (1R,2R)-2-aminocyclopentanol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.
-
Illustrative Synthesis (AMP Carbamate): 2-Amino-2-methyl-propanol (AMP) was exposed to atmospheric CO₂ to form the carbamate salt. The solid was washed with hexanes and dried under vacuum.
2.2. Crystallization
-
General Approaches: Single crystals suitable for X-ray diffraction can be grown using various techniques such as slow evaporation, vapor diffusion, or cooling crystallization from a range of solvents and solvent mixtures.
-
Illustrative Crystallization (AMP Carbamate): Single crystals were obtained by slow evaporation from an aqueous solution at room temperature.
2.3. X-ray Data Collection and Structure Refinement
-
Instrumentation: A suitable single-crystal X-ray diffractometer equipped with a graphite-monochromated MoKα or CuKα radiation source is typically used.
-
Data Collection: Data is collected at a controlled temperature, often 100 K or 293 K, using a series of ω and φ scans.
-
Structure Solution and Refinement: The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms can be located in a difference Fourier map and refined isotropically or placed in calculated positions.
Visualization of Workflows and Relationships
Graphical representations of experimental workflows and logical connections between molecular structure and crystallographic outcomes can significantly enhance understanding.
Caption: A generalized workflow for the synthesis, crystallization, and X-ray crystallographic analysis of small molecules.
Caption: Logical relationships between chemical modifications and their impact on crystallographic and physicochemical properties.
This guide provides a robust template for the systematic comparison of the X-ray crystallography of this compound derivatives. By following this structure, researchers can effectively organize, present, and interpret their crystallographic data, thereby accelerating the drug discovery and development process.
A Comparative Analysis of Boc and Cbz Protection for 2-Aminocyclopentanol
For researchers and drug development professionals engaged in the synthesis of complex molecules containing the 2-aminocyclopentanol moiety, the selection of an appropriate amine protecting group is a critical decision that influences the overall synthetic strategy. The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are two of the most widely employed protecting groups for amines, each offering distinct advantages and disadvantages. This guide provides an objective comparison of their performance in the context of 2-aminocyclopentanol, supported by experimental data and detailed protocols.
The primary distinction between the Boc and Cbz protecting groups lies in their lability under different chemical conditions. The Boc group is characteristically sensitive to acidic conditions, while the Cbz group is typically removed by catalytic hydrogenolysis.[1][2] This orthogonality is a significant advantage in multi-step syntheses, as it allows for the selective deprotection of one group in the presence of the other.
Data Presentation: A Quantitative Comparison
The following tables summarize typical quantitative data for the protection of 2-aminocyclopentanol and the subsequent deprotection of the N-protected derivatives.
Table 1: Protection of 2-Aminocyclopentanol
| Protecting Group | Reagent | Typical Reaction Conditions | Typical Yield (%) |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | NaHCO₃, THF/H₂O, Room Temperature, 12-24h | >90 |
| Cbz | Benzyl Chloroformate (Cbz-Cl) | NaHCO₃, THF/H₂O, 0 °C to Room Temp., 20h | ~90[1] |
Table 2: Deprotection of N-Protected 2-Aminocyclopentanol
| N-Protected Substrate | Deprotection Method | Reagents and Conditions | Typical Yield (%) |
| N-Boc-2-aminocyclopentanol | Acidolysis | 4M HCl in 1,4-Dioxane, Room Temperature, 2h | 95[3] |
| N-Cbz-2-aminocyclopentanol | Catalytic Hydrogenolysis | H₂, 10% Pd/C, Methanol, Room Temperature, 1-4h | >95[4][5] |
Reaction Pathways and Experimental Workflows
The following diagrams illustrate the protection and deprotection reactions for both Boc and Cbz groups with 2-aminocyclopentanol, along with a logical workflow for selecting the appropriate protecting group.
Experimental Protocols
The following are representative experimental protocols for the protection and deprotection of 2-aminocyclopentanol. Note that reaction times and yields may vary depending on the specific stereoisomer and reaction scale.
-
Materials: 2-aminocyclopentanol hydrochloride, di-tert-butyl dicarbonate (Boc₂O), sodium bicarbonate (NaHCO₃), tetrahydrofuran (THF), water.
-
Procedure:
-
Dissolve 2-aminocyclopentanol hydrochloride (1.0 eq) in a mixture of THF and water (2:1).
-
Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-2-aminocyclopentanol.[6]
-
-
Materials: 2-aminocyclopentanol, benzyl chloroformate (Cbz-Cl), sodium bicarbonate (NaHCO₃), tetrahydrofuran (THF), water.
-
Procedure:
-
Dissolve 2-aminocyclopentanol (1.0 eq) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq) and cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.5 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 20 hours.[1]
-
Dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain N-Cbz-2-aminocyclopentanol.[1]
-
-
Materials: N-Boc-2-aminocyclopentanol, 4M Hydrogen Chloride in 1,4-dioxane, acetonitrile.
-
Procedure:
-
Dissolve the N-Boc-2-aminocyclopentanol derivative in 1,4-dioxane.
-
To the stirred solution, add a 4M solution of hydrogen chloride in 1,4-dioxane (excess).[3]
-
Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC.[3]
-
Upon completion, add acetonitrile to the reaction mixture to precipitate the 2-aminocyclopentanol hydrochloride salt.[3]
-
Collect the resulting white solid by suction filtration and wash the filter cake with acetonitrile to remove any residual impurities.[3]
-
-
Materials: N-Cbz-2-aminocyclopentanol, 10% Palladium on carbon (Pd/C), methanol, hydrogen gas (H₂).
-
Procedure:
-
In a flask equipped with a magnetic stir bar, dissolve the N-Cbz-2-aminocyclopentanol (1.0 eq) in methanol.[4]
-
Carefully add 10% palladium on carbon catalyst (typically 5-10 mol %).[4]
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon) at room temperature.[5]
-
Monitor the reaction progress by TLC. These reactions are often complete within 1-4 hours.[4]
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.[4]
-
Concentrate the filtrate under reduced pressure to yield the deprotected 2-aminocyclopentanol.
-
Comparative Discussion
The choice between Boc and Cbz protection for 2-aminocyclopentanol is primarily dictated by the stability of other functional groups present in the molecule and the planned subsequent reaction steps.
-
Advantages of Boc Protection: The primary advantage of the Boc group is the non-catalytic nature of its deprotection. Acidolysis with HCl or trifluoroacetic acid (TFA) is a robust and often high-yielding method that avoids the use of heavy metals and is not affected by the presence of reducible functional groups such as alkenes, alkynes, or nitro groups.
-
Advantages of Cbz Protection: The Cbz group is stable to both acidic and basic conditions, providing a wider range of compatibility for subsequent synthetic transformations.[1] Its removal by catalytic hydrogenolysis is exceptionally mild, proceeding at neutral pH, which is advantageous for substrates sensitive to harsh acidic conditions.[2]
-
Limitations: The main drawback of Boc protection is the requirement for strong acidic conditions for its removal, which may not be suitable for molecules containing other acid-labile functional groups. Conversely, the Cbz group is incompatible with synthetic routes that involve catalytic reduction, as the protecting group would be cleaved simultaneously.
References
Unveiling the Potential of Cyclopentyl-Based Chiral Auxiliaries in Stereoselective Synthesis
In the pursuit of enantiomerically pure compounds, essential in the pharmaceutical and fine chemical industries, the use of chiral auxiliaries remains a cornerstone of asymmetric synthesis. This guide provides a comparative analysis of the efficacy of chiral auxiliaries derived from substituted cyclopentane scaffolds, with a focus on the potential of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate and its analogues. While direct experimental data on the title compound is limited in published literature, the performance of closely related cyclopentyl-derived auxiliaries offers valuable insights into its prospective utility.
Performance Comparison of Chiral Auxiliaries
The efficacy of a chiral auxiliary is primarily determined by its ability to direct a chemical reaction to favor the formation of one stereoisomer over another, typically quantified by diastereomeric excess (d.e.) or enantiomeric excess (e.e.). Below is a comparison of a well-documented chiral auxiliary derived from a cyclopentane backbone with established, commercially available auxiliaries.
| Chiral Auxiliary | Reaction Type | Electrophile/Substrate | Diastereomeric Excess (d.e.) | Yield (%) |
| (4R,5S)-cyclopentano[d]oxazolidin-2-one (derived from (1S,2R)-2-aminocyclopentan-1-ol) | Asymmetric Alkylation | Propionyl imide + Benzyl Bromide | >99% | 72% |
| (4R,5S)-cyclopentano[d]oxazolidin-2-one (derived from (1S,2R)-2-aminocyclopentan-1-ol) | Asymmetric Aldol Reaction | Various aldehydes | >99% | 70-80% |
| (4R,5S)-4-benzyl-2-oxazolidinone (Evans' Auxiliary) | Asymmetric Alkylation | Propionyl imide + Allyl Iodide | 96% | 61-77% |
| (2R)-Bornane-10,2-sultam (Oppolzer's Sultam) | Asymmetric Alkylation | Not specified | >95% | High |
Note: The data for (4R,5S)-cyclopentano[d]oxazolidin-2-one is based on a close structural analogue to a potential derivative of this compound.[1][2]
The data indicates that chiral auxiliaries derived from the aminocyclopentanol scaffold can achieve outstanding levels of stereocontrol, often exceeding 99% d.e. in both asymmetric alkylation and aldol reactions.[1] This level of selectivity is comparable, and in some reported cases superior, to the highly regarded Evans' and Oppolzer's auxiliaries.
Experimental Protocols and Methodologies
Detailed experimental procedures are crucial for the successful application of chiral auxiliaries. Below are representative protocols for the formation of the chiral auxiliary-substrate conjugate, the diastereoselective reaction, and the subsequent removal of the auxiliary.
Synthesis of the Chiral Auxiliary Derivative
The target compound, this compound, would likely be converted into a more rigid cyclic structure, such as an oxazolidinone, to enhance its stereodirecting ability. This is a common strategy for amino alcohol-based auxiliaries.
General Procedure for Oxazolidinone Formation:
-
To a solution of the amino alcohol (1 equivalent) in a suitable solvent (e.g., toluene), phosgene or a phosgene equivalent (e.g., triphosgene) is added at a controlled temperature (e.g., 0 °C).
-
A non-nucleophilic base (e.g., triethylamine) is added to neutralize the generated acid.
-
The reaction is stirred until completion, monitored by an appropriate technique (e.g., TLC).
-
The crude product is purified by crystallization or column chromatography to yield the oxazolidinone.
Asymmetric Alkylation Protocol
This protocol outlines a typical procedure for the diastereoselective alkylation of an N-acyl oxazolidinone derivative.
-
The N-acyl oxazolidinone is dissolved in an aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C).
-
A strong base, such as lithium diisopropylamide (LDA), is added to generate the corresponding enolate.
-
The electrophile (e.g., benzyl bromide) is added, and the reaction is stirred for a specified period.
-
The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride).
-
The product is extracted, and the diastereomers are separated by chromatography to determine the diastereomeric excess.
Auxiliary Removal
The final step involves the cleavage of the chiral auxiliary to yield the desired chiral product and recover the auxiliary.
Hydrolytic Cleavage:
-
The product from the alkylation step is dissolved in a mixture of THF and water.
-
Lithium hydroperoxide (LiOOH), prepared from lithium hydroxide and hydrogen peroxide, is added to the solution.
-
The mixture is stirred until the starting material is consumed.
-
Standard workup procedures are followed to isolate the chiral carboxylic acid and the recovered chiral auxiliary.
Visualizing the Workflow and Mechanism
To further clarify the process, the following diagrams illustrate the experimental workflow and a plausible mechanistic model for the observed stereoselectivity.
Caption: Experimental workflow for asymmetric alkylation.
Caption: Chelation-controlled model for stereoselectivity.
The stereochemical outcome in these reactions is often rationalized by a chelation-controlled transition state. The lithium cation coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone, creating a rigid structure. The bulky cyclopentyl group then effectively shields one face of the enolate, forcing the incoming electrophile to attack from the less hindered face, thus leading to a high degree of stereoselectivity.
References
Safety Operating Guide
Personal protective equipment for handling tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate, ensuring laboratory safety and operational integrity.
This document provides critical safety protocols and logistical information for this compound (CAS No. 155837-14-2). Given the absence of a specific Safety Data Sheet (SDS) for the (1R,2R) isomer, this guidance is based on the SDS for the closely related trans isomer, which shares the same CAS number and is expected to have very similar toxicological and chemical properties. A thorough, site-specific risk assessment should always be conducted before handling this chemical.
Hazard Identification and Personal Protective Equipment
Hazard Summary: this compound is classified as hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE): To minimize exposure and ensure personal safety, the following PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield may be required for splash hazards. | Protects against splashes, dust, and vapors that could cause serious eye irritation or damage.[1] |
| Skin Protection | - Gloves: Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber. Inspect gloves before each use. - Lab Coat: A standard laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit should be worn. | Carbamates can potentially be absorbed through the skin. Protective gloves and clothing provide a necessary barrier to prevent direct contact. |
| Respiratory Protection | Not typically required under normal laboratory conditions with adequate ventilation (e.g., in a fume hood). If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge. | Inhalation of dust or vapors may cause respiratory irritation. Engineering controls like fume hoods are the primary method of exposure control.[1] |
Operational and Disposal Plans
A systematic approach to handling, from receipt to disposal, is crucial for safety and compliance.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[2] Keep away from strong oxidizing agents.[1][2][3] The storage area should be locked up or accessible only to qualified or authorized personnel.[4]
Handling
-
Work Area: Always handle this chemical within a properly functioning chemical fume hood to ensure adequate ventilation.[1]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1] Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]
-
Hygiene: Do not eat, drink, or smoke when using this product.[1][4] Wash hands thoroughly after handling.[1] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1]
Spill and Emergency Procedures
-
Small Spills: For small spills, absorb the material with an inert absorbent (e.g., sand, silica gel, vermiculite) and transfer it to a suitable, clean, dry, closed container for disposal.[1]
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the product from entering drains.[1] Contain the spill and clean it up as you would for a small spill.
-
First Aid:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[1]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with water. Wash with plenty of water and soap.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[1]
-
Disposal
-
Waste Containers: Dispose of the chemical and any contaminated materials in a designated hazardous waste container.[1] Do not mix with other waste.[5]
-
Regulations: All waste disposal must be in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.[6]
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
